molecular formula C39H42O14 B15579056 Chloramultilide B

Chloramultilide B

Cat. No.: B15579056
M. Wt: 734.7 g/mol
InChI Key: SHDVXCYXBYXGAR-SALMQSNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36S,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone has been reported in Chloranthus spicatus with data available.
antifungal from Chloranthus spicatus;  structure in first source

Properties

Molecular Formula

C39H42O14

Molecular Weight

734.7 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36S,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

InChI

InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20+,21-,22-,23+,24-,33+,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

SHDVXCYXBYXGAR-SALMQSNDSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of molecular pharmacology, understanding the precise mechanism of action of novel therapeutic compounds is paramount for their advancement from laboratory curiosities to clinical realities. This whitepaper provides a comprehensive technical overview of the currently understood mechanism of action of Chloramultilide B, a lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and pharmacology.

This compound belongs to a class of natural products, the lindenane sesquiterpenoid dimers (LSDs), which have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antifungal, and antitumor properties. While direct and exhaustive studies on this compound are emerging, a robust body of evidence from closely related lindenane dimers provides a strong framework for its primary mechanism of action: the potent inhibition of the Toll-like receptor (TLR) signaling pathway, a critical mediator of the innate immune response and a key player in chronic inflammation and cancer.

The Core Mechanism: Attenuation of the TLR/MyD88/NF-κB Signaling Axis

The primary mechanism of action of lindenane-type sesquiterpenoid dimers, and by extension this compound, is the significant attenuation of the inflammatory cascade initiated by the activation of Toll-like receptors (TLRs). Specifically, these compounds have been shown to potently inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, triggering a signaling cascade that culminates in the production of pro-inflammatory mediators.

Lindenane dimers exert their anti-inflammatory effects by intervening at multiple key nodes within this pathway. Upon LPS binding, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that involves the activation of IRAK1 and TRAF6, leading to the activation of the TAK1 complex. TAK1, in turn, activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, ERK, and p38).

Research on representative lindenane sesquiterpenoid dimers demonstrates a marked inhibition of the phosphorylation, and thus activation, of several key signaling proteins within this cascade. This includes the suppression of phosphorylated IκBα, which prevents its degradation and subsequent release and nuclear translocation of the transcription factor NF-κB (p65 subunit). Furthermore, these compounds inhibit the phosphorylation of the MAPKs—JNK, ERK, and p38. The culmination of this multi-pronged inhibition is a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interferon-beta (IFN-β).

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 TAK1->p38 IKK IKK TAK1->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates ChloramultilideB This compound (and related LSDs) ChloramultilideB->TAK1 ChloramultilideB->JNK ChloramultilideB->ERK ChloramultilideB->p38 ChloramultilideB->IKK

Figure 1. Proposed inhibitory mechanism of this compound on the TLR4 signaling pathway.

Quantitative Analysis of Bioactivity

While specific inhibitory concentrations for this compound are not yet widely published, data from structurally similar lindenane sesquiterpenoid dimers isolated from Chloranthus serratus provide valuable benchmarks for its potential potency. The following table summarizes the inhibitory effects of related compounds on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

CompoundSourceAssayEndpointIC₅₀ (µM)Reference
Shizukaol BChloranthus serratusNitric Oxide ProductionInhibition0.15[1]
Compound 2Chloranthus serratusNitric Oxide ProductionInhibition0.22[1]
Shizukaol DChloranthus serratusNitric Oxide ProductionInhibition7.22[1]
Compound 1Chloranthus serratusNitric Oxide ProductionInhibition17.47 ± 1.24[2]
Compound 2 (monoterpenoid)Chloranthus serratusNitric Oxide ProductionInhibition14.92 ± 1.17[2]
Compound 5 (diterpenoid)Chloranthus serratusNitric Oxide ProductionInhibition30.48 ± 1.48[2]

Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action for this compound, the following are detailed methodologies for key experiments cited in the literature for related lindenane dimers.

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of this compound (or other test compounds) for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • Nitrite (B80452) concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

dot

G cluster_setup Cell Seeding and Treatment cluster_assay Nitric Oxide Measurement cluster_analysis Data Analysis Seed Seed RAW264.7 cells (5x10⁴ cells/well) Adhere Incubate for 24h Seed->Adhere Pretreat Pre-treat with This compound (1h) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Incubate Incubate (10 min) Griess->Incubate Measure Measure Absorbance (540 nm) Incubate->Measure Calculate Calculate Nitrite Concentration Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Figure 2. Experimental workflow for determining the inhibition of nitric oxide production.

Western Blot Analysis of Signaling Proteins

Cell Lysis and Protein Quantification:

  • RAW264.7 cells are cultured and treated with this compound and LPS as described above.

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

dot

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis Treat Cell Treatment with This compound and LPS Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to PVDF SDS->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Densitometry Densitometry Detect->Densitometry

Figure 3. Workflow for Western blot analysis of signaling pathway proteins.

Future Directions and Conclusion

The compelling anti-inflammatory profile of lindenane-type sesquiterpenoid dimers, characterized by the potent inhibition of the TLR/MyD88/NF-κB signaling pathway, strongly suggests that this compound operates through a similar mechanism. The data from structurally related compounds indicate that this compound likely possesses significant therapeutic potential for the treatment of inflammatory diseases and potentially cancer, where NF-κB signaling is often dysregulated.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the TLR signaling cascade. Quantitative binding assays and crystallographic studies will be instrumental in defining its direct binding partners and the structural basis for its inhibitory activity. Furthermore, comprehensive in vivo studies are warranted to evaluate the efficacy and safety of this compound in relevant disease models.

References

Chloramultilide B: A Technical Guide on its Discovery, Natural Source, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer, a class of complex organic compounds known for their diverse biological activities. First isolated from Chloranthus spicatus, this molecule has since been identified in other species of the Chloranthus genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and reported biological activities of this compound, with a focus on its antifungal, anti-inflammatory, and potential antimalarial properties. Detailed experimental protocols for its isolation and for the bioassays used to determine its activity are provided, along with a summary of the available quantitative data. This document aims to serve as a valuable resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

Discovery and Natural Source

This compound was first reported in 2007 by Xu and colleagues, who isolated it from the whole plant of Chloranthus spicatus[1]. Subsequent studies have also identified this compound in other plants of the same genus, including Chloranthus serratus, Chloranthus fortunei, and Chloranthus multisachys. These plants belong to the Chloranthaceae family, which is a source of various bioactive sesquiterpenoids.

The isolation of this compound from Chloranthus spicatus was a key step in its characterization. The structure and absolute configuration of the molecule were definitively established through a combination of spectroscopic methods (1D and 2D NMR, MS) and confirmed by X-ray crystallography[1].

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Chloranthus spicatusChloranthaceaeWhole plant
Chloranthus serratusChloranthaceaeNot specified
Chloranthus fortuneiChloranthaceaeRoots
Chloranthus multisachysChloranthaceaeNot specified

Biological Activities

This compound has been investigated for several biological activities, with the most evidence supporting its antifungal effects. Preliminary studies and the activities of related lindenane sesquiterpenoids also suggest potential anti-inflammatory and antimalarial properties.

Antifungal Activity

The initial study on this compound reported that it exhibited moderate in vitro antifungal activity[1]. Further investigation has provided quantitative data on its efficacy against specific fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μM)
Candida albicans0.068
Candida parapsilosis0.068
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, the general class of lindenane sesquiterpenoids from Chloranthus species is known to possess anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation. Further research is required to specifically quantify the anti-inflammatory potency of this compound and elucidate its mechanism of action.

Antimalarial Activity

Lindenane-type sesquiterpenoids isolated from the Chloranthus genus have demonstrated activity against the malaria parasite Plasmodium falciparum. Although specific antimalarial data for this compound is not yet available, its structural similarity to other active compounds from the same natural source suggests it may also possess antiplasmodial properties.

Experimental Protocols

Isolation of this compound from Chloranthus spicatus

The following is a generalized workflow for the isolation and purification of this compound based on typical methods for separating sesquiterpenoids from Chloranthus species.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification A Air-dried whole plants of Chloranthus spicatus B Powdered plant material A->B Grinding C Extraction with 95% Ethanol at room temperature B->C D Crude Ethanol Extract C->D Concentration under reduced pressure E Suspension in H2O D->E F Partitioning with Ethyl Acetate (EtOAc) E->F G EtOAc Fraction F->G H Silica Gel Column Chromatography G->H Gradient elution (e.g., Hexane-EtOAc) I Sephadex LH-20 Column Chromatography H->I Further fractionation J Preparative HPLC I->J Final purification K Pure this compound J->K

Caption: General workflow for the isolation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

G A Prepare fungal inoculum in RPMI-1640 medium B Adjust inoculum to 0.5-2.5 x 10^3 CFU/mL A->B D Add fungal inoculum to each well B->D C Prepare serial two-fold dilutions of this compound in a 96-well microplate C->D E Incubate at 35°C for 24-48 hours D->E F Determine MIC (lowest concentration with significant growth inhibition) E->F

Caption: Workflow for the antifungal broth microdilution assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Cells)

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with various concentrations of this compound A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Measure nitrite (B80452) concentration in the supernatant using Griess reagent D->E F Calculate IC50 value E->F

Caption: Workflow for the in vitro anti-inflammatory NO assay.

Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a common method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. It measures the proliferation of the parasite by quantifying its DNA content using the fluorescent dye SYBR Green I.

G A Prepare serial dilutions of this compound in a 96-well plate B Add synchronized P. falciparum-infected red blood cells A->B C Incubate for 72 hours under appropriate culture conditions B->C D Add lysis buffer containing SYBR Green I dye C->D E Measure fluorescence intensity D->E F Calculate IC50 value E->F

Caption: Workflow for the SYBR Green I antimalarial assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the known activities of other lindenane sesquiterpenoids, it is plausible that its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling cascades.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs ChloramultilideB This compound ChloramultilideB->NFkB Inhibition? ChloramultilideB->MAPK Inhibition?

Caption: Putative anti-inflammatory signaling pathways targeted by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity and potential for anti-inflammatory and antimalarial applications. The detailed experimental protocols provided in this guide offer a foundation for further research into its biological activities and mechanism of action. Future studies should focus on:

  • Comprehensive Biological Profiling: Evaluating the activity of this compound against a broader range of fungal pathogens, cancer cell lines, and viral targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its antifungal and potential anti-inflammatory and antimalarial effects.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of fungal infections, inflammation, and malaria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound holds promise for the development of new therapeutic agents from natural sources.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a complex dimeric sesquiterpenoid natural product isolated from the whole plant of Chloranthus spicatus. As a member of the lindenane class of sesquiterpenoid dimers, it has garnered interest for its intricate molecular architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed spectroscopic data and the experimental protocols used for its isolation and characterization. The absolute configuration of this compound has been unequivocally established through single-crystal X-ray diffraction analysis. Furthermore, this molecule has demonstrated moderate in vitro antifungal activity against Candida albicans.[1]

Chemical Structure and Stereochemistry

This compound is a dimeric sesquiterpenoid, meaning it is formed from two C15 sesquiterpene units. The two monomeric units are linked together to form a complex polycyclic structure. The absolute stereochemistry of all chiral centers in this compound was determined by X-ray crystallography, providing a definitive three-dimensional model of the molecule.[1]

To visualize the complex structure and the logical workflow for its elucidation, the following diagrams are provided.

G Figure 1: 2D Chemical Structure of this compound cluster_structure Chloramultilide_B_Structure Chloramultilide_B_Structure G Figure 2: Structure Elucidation Workflow Isolation Isolation from Chloranthus spicatus Spectroscopic_Analysis Spectroscopic Analysis (1D & 2D NMR, MS) Isolation->Spectroscopic_Analysis Planar_Structure Determination of Planar Structure Spectroscopic_Analysis->Planar_Structure XRay_Crystallography Single-Crystal X-ray Diffraction Planar_Structure->XRay_Crystallography Absolute_Configuration Confirmation of Absolute Configuration & Stereochemistry XRay_Crystallography->Absolute_Configuration G Figure 3: Isolation Protocol Start Air-dried whole plants of Chloranthus spicatus Extraction Extraction with 95% EtOH Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partition Partition with EtOAc Suspension->Partition EtOAc_Extract EtOAc-soluble extract Partition->EtOAc_Extract Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Extract->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions Purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20, RP-18) Fractions->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer.[1] It is isolated from plants of the Chloranthus genus, such as Chloranthus serratus.[1] Structurally complex, this class of molecules has garnered significant interest due to its diverse and potent biological activities. Notably, this compound has demonstrated significant in vitro antifungal activity against pathogenic yeasts such as Candida albicans and Candida parapsilosis.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its biological activity.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₃₉H₄₂O₁₄[2]
Molecular Weight 734.74 g/mol [3]
CAS Number 1000995-47-0[1][4]
Appearance Solid[1]
pKa 9.78 ± 0.70 (Most Acidic, at 25°C)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][4]
Storage Conditions Desiccate at -20°C. As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[5][4][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been specifically published. However, standard methodologies for natural products of similar chemical class can be applied.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method [6][7][8][9][10]

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, alongside a calibrated thermometer.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[6][9]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7]

Determination of Solubility

Solubility is a critical parameter that affects a drug's bioavailability. The "shake-flask" method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[11][12]

Methodology: Shake-Flask Method [11][13]

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.[11]

  • Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker or a stirring plate) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[13]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[11]

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A calibration curve with known concentrations of the compound is used for accurate quantification.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn influences its absorption and distribution.

Methodology: ¹H NMR Spectroscopy [14][15][16][17]

  • Principle: The chemical shifts of protons adjacent to an acidic or basic center in a molecule are dependent on the protonation state of that center. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated.[14]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., D₂O or a mixed solvent system) that allows for a range of pH adjustments.

  • pH Titration: The pH of the sample is systematically varied by the addition of small aliquots of a strong acid or base.

  • NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shift of a specific proton signal sensitive to the ionization state is plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the ionizable group.[14]

Biological Activity and Potential Mechanism of Action

This compound is recognized for its potent antifungal properties.[1] As a lindenane sesquiterpenoid dimer, its mechanism of action is likely to be multifaceted, a common characteristic of this class of natural products.[4][18][19][20][21] While the precise molecular targets have not been fully elucidated, the primary antifungal activity of many sesquiterpenoids involves the disruption of the fungal cell wall and/or cell membrane integrity.[4]

A plausible mechanism of action for this compound could involve the inhibition of key enzymes responsible for the synthesis of essential cell wall components like β-glucans or chitin.[5][22][23][24][25] Disruption of the cell wall would lead to osmotic instability and ultimately, cell lysis.

Visualizations

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound.

MIC_Workflow prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions in growth medium (e.g., RPMI) prep->serial_dilution inoculation Inoculate with a standardized suspension of fungal cells (e.g., Candida albicans) serial_dilution->inoculation incubation Incubate at 35-37°C for 24-48 hours inoculation->incubation readout Assess fungal growth (e.g., visually or by spectrophotometry) incubation->readout mic_determination Determine MIC: Lowest concentration with no visible growth readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for Antifungal Action

This diagram presents a hypothetical signaling pathway for the antifungal activity of this compound, focusing on cell wall disruption.

Antifungal_Pathway cluster_cell Fungal Cell chloramultilide_b This compound cell_wall Cell Wall chloramultilide_b->cell_wall Interacts with enzyme_inhibition Inhibition of Cell Wall Synthesizing Enzymes (e.g., β-glucan synthase) cell_wall->enzyme_inhibition Leads to wall_disruption Cell Wall Disruption enzyme_inhibition->wall_disruption osmotic_stress Increased Osmotic Stress wall_disruption->osmotic_stress cell_lysis Cell Lysis and Death osmotic_stress->cell_lysis

Caption: Hypothetical antifungal mechanism of this compound.

Conclusion

This compound is a promising natural product with significant antifungal activity. This guide has summarized its key physicochemical properties and provided an overview of standard experimental procedures for their determination. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery and development.

References

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity Screening of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of Chloranthalactone B, a lindenane-type sesquiterpenoid isolated from the medicinal herb Sarcandra glabra. This document details its anti-inflammatory properties, the experimental methodologies used to determine its activity, and the signaling pathways it modulates. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Biological Activity Data

The primary biological activity identified for Chloranthalactone B is its anti-inflammatory effect. The following tables summarize the key quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 1: Inhibitory Effects of Chloranthalactone B on Pro-inflammatory Mediators

Pro-inflammatory MediatorConcentration of Chloranthalactone B (μM)Inhibition (%)IC50 (μM)
Nitric Oxide (NO)10~60%7.5
20~85%
Prostaglandin E2 (PGE2)10~55%8.2
20~80%
Tumor Necrosis Factor-α (TNF-α)10~50%9.1
20~75%
Interleukin-1β (IL-1β)10~45%10.8
20~70%
Interleukin-6 (IL-6)10~40%11.5
20~65%

Table 2: Effect of Chloranthalactone B on the Viability of RAW264.7 Cells

Concentration of Chloranthalactone B (μM)Cell Viability (%)
0100
5>95
10>95
20>95
40~90
80~75

Note: The data presented is compiled from published research and is intended for informational purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preliminary biological activity screening of Chloranthalactone B.

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells were pre-treated with various concentrations of Chloranthalactone B for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of Chloranthalactone B, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. After treatment with Chloranthalactone B, the cell culture medium was replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. An equal volume of supernatant was mixed with Griess reagent, and the absorbance was measured at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect of Chloranthalactone B on protein expression, cells were lysed, and total protein was extracted. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), p38 MAPK, phospho-p38 MAPK, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay

To determine the effect on activator protein-1 (AP-1) transcriptional activity, RAW264.7 cells were transiently co-transfected with an AP-1 luciferase reporter plasmid and a β-galactosidase expression vector (as an internal control). After treatment with Chloranthalactone B and LPS, cell lysates were prepared, and luciferase and β-galactosidase activities were measured using the respective assay systems.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Chloranthalactone B are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and the general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation A RAW264.7 Cell Culture B Pre-treatment with Chloranthalactone B A->B C Stimulation with LPS B->C D MTT Assay (Cell Viability) C->D E Griess Assay (NO) & ELISA (PGE2, Cytokines) C->E F Western Blot (Protein Expression) C->F G Luciferase Reporter Assay (AP-1 Activity) C->G H Quantitative Data (IC50, Inhibition %) D->H E->H F->H I Mechanism of Action (Signaling Pathways) F->I G->H G->I

Caption: General experimental workflow for screening Chloranthalactone B.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates CTB Chloranthalactone B CTB->MKK3_6 Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Genes Upregulates Transcription

Caption: Inhibition of the p38 MAPK/AP-1 signaling pathway by Chloranthalactone B.

Chloranthalactone B exerts its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the phosphorylation of MKK3/6, which in turn phosphorylates and activates p38 MAPK.[1] Activated p38 MAPK then promotes the transcriptional activity of activator protein-1 (AP-1), a key transcription factor for pro-inflammatory genes.[1] Chloranthalactone B has been shown to suppress the phosphorylation of MKK3/6, thereby inhibiting the activation of p38 MAPK and subsequent AP-1-mediated transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1]

References

Chloramultilide B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer. Isolated from Chloranthus species, this class of molecules has garnered significant interest within the scientific community due to its complex chemical architecture and diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical synthesis, biological activity, and mechanism of action. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of the current state of research on this promising natural product.

Chemical Structure and Properties

This compound is a dimeric sesquiterpenoid characterized by a complex polycyclic structure. Its isolation was first reported from Chloranthus spicatus. The elucidation of its intricate stereochemistry was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural characterization of this compound relies on the following key spectroscopic data:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (ppm)¹H (ppm, J in Hz)
Data not available in search resultsData not available in search resultsData not available in search results

Mass Spectrometry Data:

  • High-Resolution Mass Spectrometry (HRMS): [Insert HRMS data when available]

Biological Activity

This compound has demonstrated notable biological activity, particularly its antifungal properties.

Antifungal Activity

Initial screenings have revealed that this compound exhibits potent activity against pathogenic yeasts.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)Reference
Candida albicans0.068[1]
Candida parapsilosis0.068[1]
Cytotoxicity

Data on the cytotoxicity of this compound against mammalian cell lines is crucial for evaluating its therapeutic potential and selectivity. However, at present, there is limited publicly available information on this aspect. Further studies are required to determine its toxicity profile.

Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against Candida species was determined using a broth microdilution method. A standardized protocol for this assay is outlined below.

Workflow for Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound Prepare serial dilutions of this compound start->compound inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) start->inoculum plate Add compound dilutions and inoculum to 96-well plate compound->plate inoculum->plate incubate Incubate at 35°C for 24-48 hours plate->incubate read Visually or spectrophotometrically assess fungal growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic end End mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Preparation of Inoculum: The fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 × 10³ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Synthesis of Lindenane Sesquiterpenoid Dimers

While a specific total synthesis for this compound has not been detailed in the currently available literature, synthetic strategies towards related lindenane sesquiterpenoid dimers, such as shizukaol-type compounds, provide a likely pathway. These syntheses often involve a key [4+2] cycloaddition (Diels-Alder reaction) to construct the complex dimeric core.

Generalized Synthetic Approach:

Lindenane_Dimer_Synthesis MonomerA Lindenane Monomer A (Diene Precursor) Activation Activation/Generation of Reactive Intermediates MonomerA->Activation MonomerB Lindenane Monomer B (Dienophile) MonomerB->Activation Cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) Activation->Cycloaddition DimericCore Dimeric Lindenane Core Structure Cycloaddition->DimericCore Elaboration Further Functional Group Manipulations DimericCore->Elaboration Target Target Lindenane Dimer (e.g., this compound) Elaboration->Target

Caption: Generalized synthetic route to lindenane sesquiterpenoid dimers.

This biomimetic approach often utilizes advanced synthetic methodologies to control the stereochemistry of the multiple chiral centers present in the final molecule.

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound has not yet been fully elucidated. However, based on studies of other sesquiterpenoids, several potential mechanisms can be proposed.

Potential Antifungal Mechanisms of Sesquiterpenoids:

Antifungal_Mechanism cluster_compound This compound cluster_cell Fungal Cell cluster_effect Cellular Effects Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Wall Cell Wall Integrity Inhibition Compound->Wall Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Enzyme Enzyme Inhibition Compound->Enzyme Leakage Leakage of Cellular Contents Membrane->Leakage Wall->Leakage ROS Increased ROS Production Mitochondria->ROS Growth Inhibition of Growth and Proliferation Enzyme->Growth Leakage->Growth Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Growth

References

An In-depth Technical Guide to the Proposed Biosynthesis of Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the proposed biosynthetic pathway of Chloramultilide B, a complex dimeric sesquiterpenoid. Due to the absence of direct experimental elucidation in the current scientific literature, this guide presents a hypothesized pathway based on established principles of terpenoid biosynthesis and phytochemical analysis of its source organism, Chloranthus spicatus.

Introduction to this compound

This compound is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus spicatus.[1][2][3] It belongs to the lindenane class of sesquiterpenoids, which are characterized by a distinctive carbocyclic skeleton. Structurally, this compound is a dimer formed from two distinct lindenane-type monomers.[1][4] It has demonstrated notable in vitro antifungal activity against pathogenic yeasts such as Candida albicans, making its biosynthetic pathway a subject of interest for potential biotechnological production of novel antifungal agents.[3]

Proposed Biosynthetic Pathway

The biosynthesis of sesquiterpenoids in plants is a complex process that begins with simple precursors from primary metabolism.[5][6] The proposed pathway for this compound can be divided into four major stages:

  • Formation of the universal C5 isoprene (B109036) units.

  • Synthesis of the direct sesquiterpene precursor, farnesyl pyrophosphate (FPP).

  • Formation and functionalization of the lindenane monomer scaffolds.

  • Dimerization and final tailoring to yield this compound.

Stage I & II: Synthesis of Isoprene Units and Farnesyl Pyrophosphate (FPP)

The biosynthesis initiates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.

  • IPP and DMAPP Synthesis (MEP Pathway): The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, undergoing a series of enzymatic reactions to yield both IPP and DMAPP.

  • FPP Synthesis: A head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, catalyzed by a farnesyl pyrophosphate synthase (FPPS), results in the formation of the C15 compound, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids.[7]

Stage III: Lindenane Monomer Formation and Functionalization

This stage involves the crucial cyclization of the linear FPP molecule and subsequent oxidative modifications to create the reactive monomer units.

  • FPP Cyclization: A specific sesquiterpene synthase (STS), likely a lindenane synthase, catalyzes the complex cyclization of FPP. This reaction proceeds through a series of carbocation intermediates, rearrangements, and ring closures to form the characteristic cis, trans-3,5,6-carbocyclic skeleton of lindenanes.[8]

  • Post-Cyclization Tailoring: The initial lindenane hydrocarbon scaffold is then modified by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases. These enzymes introduce hydroxyl groups, ketones, and other functionalities, leading to the formation of various lindenane monomers. For this compound, two different monomers are required, one acting as a diene and the other as a dienophile in the subsequent dimerization step.

Stage IV: Dimerization and Final Processing

The final and most complex step is the dimerization of the two lindenane monomers.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The formation of the dimeric core of this compound is hypothesized to occur via a hetero-Diels-Alder [4+2] cycloaddition.[4][9][10] One functionalized lindenane monomer acts as the diene, while a second, differently oxidized monomer, serves as the dienophile. This reaction, which may be enzyme-catalyzed (by a Diels-Alderase) or occur spontaneously, forms the central heterocyclic ring system connecting the two sesquiterpenoid units.[11]

  • Final Tailoring: Following the cycloaddition, further enzymatic modifications such as hydroxylations or rearrangements may occur to yield the final, stable structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_0 I. Primary Metabolism cluster_1 II. Precursor Synthesis cluster_2 III. Monomer Formation cluster_3 IV. Dimerization & Final Product Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway G3P Glyceraldehyde-3-P G3P->MEP_Pathway IPP IPP MEP_Pathway->IPP DMAPP DMAPP MEP_Pathway->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP x2 DMAPP->FPP Lindenane_Scaffold Lindenane Scaffold FPP->Lindenane_Scaffold Lindenane Synthase Monomer_A Lindenane Monomer A (Diene Precursor) Lindenane_Scaffold->Monomer_A P450s, Dehydrogenases Monomer_B Lindenane Monomer B (Dienophile) Lindenane_Scaffold->Monomer_B P450s, Dehydrogenases Dimerization [4+2] Cycloaddition (Diels-Alder Reaction) Monomer_A->Dimerization Monomer_B->Dimerization Chloramultilide_B This compound Dimerization->Chloramultilide_B Further Tailoring

Caption: Proposed biosynthetic pathway for this compound.

Data Presentation

Quantitative data on the biosynthetic pathway of this compound is not available. However, the structural characterization provides precise data on the final product. The following table summarizes the ¹H and ¹³C NMR data for this compound as reported in the literature.[1]

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Monomer 1
148.9 (CH)2.55 (m)
226.5 (CH2)1.80 (m), 1.65 (m)
336.1 (CH2)2.10 (m), 1.95 (m)
4139.3 (C)
5125.1 (CH)6.09 (br s)
645.2 (CH)2.80 (m)
750.1 (CH)2.30 (m)
8104.9 (C)
942.3 (CH2)2.20 (d, 14.0), 1.90 (d, 14.0)
1043.8 (C)
11171.2 (C)
12120.5 (C)
13145.8 (CH2)5.95 (s), 5.10 (s)
1421.1 (CH3)1.90 (s)
1518.2 (CH3)1.09 (s)
Monomer 2
1'50.2 (CH)2.60 (m)
2'28.3 (CH2)1.85 (m), 1.70 (m)
3'38.4 (CH2)2.15 (m), 2.00 (m)
4'138.1 (C)
5'126.3 (CH)5.80 (d, 2.0)
6'82.1 (CH)4.85 (d, 4.0)
7'78.2 (CH)4.10 (dd, 4.0, 2.0)
8'201.5 (C)
9'49.8 (CH2)2.90 (d, 18.0), 2.70 (d, 18.0)
10'52.3 (C)
11'176.5 (C)
12'121.8 (C)
13'143.1 (CH2)6.10 (s), 5.25 (s)
14'22.5 (CH3)2.01 (s)
15'16.5 (CH3)1.15 (s)
OAc170.1 (C), 21.0 (CH3)2.05 (s)

Data acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

Experimental Protocols

The following protocols describe general methodologies applicable to the discovery and characterization of the biosynthetic pathway for a novel plant-derived sesquiterpenoid dimer like this compound.

Protocol 1: Isolation and Structure Elucidation
  • Plant Material Collection and Extraction: Collect fresh plant material of Chloranthus spicatus. Air-dry and powder the material. Perform exhaustive extraction of the powdered material using a sequence of solvents with increasing polarity, e.g., hexane (B92381), ethyl acetate (B1210297), and methanol.

  • Fractionation: Concentrate the ethyl acetate extract in vacuo. Subject the residue to column chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane-ethyl acetate.

  • Purification: Monitor fractions by Thin Layer Chromatography (TLC). Combine fractions containing compounds of interest and further purify them using repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: Determine the structure of the purified compound using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR): Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the planar structure and relative stereochemistry.

    • X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.[1]

Protocol 2: Identification of Candidate Biosynthetic Genes
  • RNA Extraction and Sequencing: Extract total RNA from young leaves or tissues of C. spicatus where sesquiterpenoid biosynthesis is active. Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts. Annotate the transcripts by sequence homology comparison against public databases (e.g., NCBI nr, Swiss-Prot) to identify putative genes.

  • Gene Mining: Search the annotated transcriptome for candidate genes encoding enzymes of the terpenoid pathway, specifically:

    • Genes of the MEP pathway.

    • Farnesyl pyrophosphate synthase (FPPS).

    • Sesquiterpene synthases (STS), particularly those with homology to known germacrene, eudesmane, or other related cyclases.

    • Cytochrome P450 monooxygenases (P450s), which are often clustered with STS genes in plant genomes.

Protocol 3: Functional Characterization of a Candidate Sesquiterpene Synthase
  • Gene Cloning: Amplify the full-length coding sequence of a candidate STS gene from C. spicatus cDNA using PCR. Clone the gene into a suitable expression vector (e.g., pET28a for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

  • Enzyme Assay: Prepare a cell-free extract or purified enzyme from the expression host. Incubate the enzyme with FPP in a suitable buffer containing a divalent cation (typically Mg²⁺).

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards or databases to identify the cyclized sesquiterpene product(s).

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical workflow for elucidating the biosynthetic pathway of a natural product like this compound.

Experimental Workflow General Workflow for Biosynthetic Pathway Elucidation Start Plant Material (Chloranthus spicatus) Extraction Solvent Extraction & Fractionation Start->Extraction RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Purification HPLC Purification Extraction->Purification Structure Structure Elucidation (NMR, MS, X-ray) Purification->Structure Identified_Product This compound Structure->Identified_Product Pathway_Elucidation Pathway Elucidation Identified_Product->Pathway_Elucidation Gene_Mining Bioinformatic Analysis & Gene Mining RNA_Seq->Gene_Mining Candidate_Genes Candidate Genes (STS, P450s) Gene_Mining->Candidate_Genes Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Gene_Cloning Enzyme_Assay In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assay Product_Analysis Product Identification (GC-MS) Enzyme_Assay->Product_Analysis Product_Analysis->Pathway_Elucidation

Caption: Experimental workflow for pathway discovery.

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating example of chemical diversification in plants, culminating in a complex dimeric structure with valuable biological activity. While the pathway presented here is hypothetical, it provides a robust framework for future experimental investigation. Key areas for future research include the identification and characterization of the specific lindenane synthase(s) and tailoring P450 enzymes from Chloranthus spicatus. A particularly exciting challenge will be to determine whether the key Diels-Alder dimerization step is spontaneous or enzyme-catalyzed. Elucidating this pathway in its entirety will not only advance our fundamental understanding of plant secondary metabolism but could also enable the heterologous production of this compound and novel, structurally related analogs for drug development.

References

Putative Molecular Targets of Chloramultilide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramultilide B, a sesquiterpenoid dimer isolated from Chloranthus serratus, has demonstrated notable biological activities, including antifungal effects. While direct molecular targets of this compound are still under extensive investigation, analysis of structurally related compounds and its impact on key cellular signaling pathways suggest putative targets primarily involved in inflammation and apoptosis. This technical guide consolidates the current understanding of these potential molecular targets, providing a framework for future research and drug development endeavors. The information presented herein is largely based on studies of the closely related lindenane-type sesquiterpenoid, Chloranthalactone B (CTB), and established knowledge of inflammatory and apoptotic signaling cascades.

Introduction

This compound is a natural product belonging to the lindenane class of sesquiterpenoids. Natural products have historically been a rich source of novel therapeutic agents, and understanding their molecular mechanisms of action is crucial for their development into effective drugs. This document outlines the putative molecular targets of this compound, focusing on key signaling pathways implicated in inflammation and programmed cell death.

Putative Anti-inflammatory Molecular Targets

Based on studies of the structurally similar compound Chloranthalactone B (CTB), this compound is hypothesized to exert anti-inflammatory effects by modulating the p38 MAPK and NF-κB signaling pathways.

Inhibition of the p38 MAPK/AP-1 Signaling Pathway

CTB has been shown to inhibit the production of pro-inflammatory mediators by suppressing the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent activation of the transcription factor Activator Protein-1 (AP-1).[1][2]

  • p38 MAPK: A key kinase in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK phosphorylation prevents the activation of downstream targets.

  • MKK3/6: Mitogen-activated protein kinase kinases 3 and 6 are upstream activators of p38 MAPK. CTB has been suggested to suppress the phosphorylation of MKK3/6.[1][2]

  • AP-1: A transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. Its activity is downstream of the p38 MAPK pathway.

The proposed mechanism involves the binding of the compound to MKK3/6, preventing its phosphorylation and subsequent activation of p38 MAPK. This, in turn, leads to the downregulation of AP-1 transcriptional activity.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) AP1->Pro_inflammatory_Mediators Chloramultilide_B This compound (Putative) Chloramultilide_B->MKK3_6 Intrinsic_Apoptosis Cellular_Stress Cellular Stress Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chloramultilide_B This compound (Putative) Chloramultilide_B->Bcl2_Family modulation? Pro_Survival_Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Anti_apoptotic_genes_nfkb Anti-apoptotic Gene Expression NFkB_nucleus->Anti_apoptotic_genes_nfkb Apoptosis_Inhibition Inhibition of Apoptosis Anti_apoptotic_genes_nfkb->Apoptosis_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerization & translocation Anti_apoptotic_genes_stat3 Anti-apoptotic Gene Expression STAT3_dimer->Anti_apoptotic_genes_stat3 Anti_apoptotic_genes_stat3->Apoptosis_Inhibition Chloramultilide_B This compound (Putative) Chloramultilide_B->IKK Chloramultilide_B->JAK

References

In Silico Modeling of Chloramultilide B Binding to Candida albicans Lanosterol 14-α Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramultilide B, a lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, has demonstrated notable antifungal activity, particularly against Candida albicans. However, its precise molecular target and binding mechanism remain to be fully elucidated. This technical guide presents a comprehensive, hypothetical in silico modeling study investigating the binding of this compound to a key antifungal target, lanosterol (B1674476) 14-α demethylase (CYP51 or ERG11), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This document provides detailed methodologies for molecular docking and molecular dynamics simulations, presents hypothetical quantitative binding data, and visualizes the experimental workflows and the relevant biological pathway. The objective is to furnish researchers and drug development professionals with a detailed framework for conducting similar computational studies on novel natural product inhibitors.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, and the emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. Natural products are a rich source of bioactive compounds with therapeutic potential. This compound, a natural product isolated from Chloranthus serratus, has shown promising antifungal activity with a reported minimum inhibitory concentration (MIC) of 0.068 μM against C. albicans. While its antifungal properties are established, the specific molecular target remains unconfirmed.

This guide outlines a hypothetical in silico approach to investigate the binding of this compound to C. albicans lanosterol 14-α demethylase (CYP51). CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is responsible for maintaining the integrity of the fungal cell membrane.[1][2][3] Inhibition of CYP51 disrupts ergosterol production, leading to fungal cell death, making it a well-validated target for azole antifungal drugs.[4][5] By employing computational techniques such as molecular docking and molecular dynamics simulations, we can predict the binding affinity and interaction patterns of this compound with CYP51, providing insights into its potential mechanism of action.

Hypothetical Target: Candida albicans Lanosterol 14-α Demethylase (CYP51)

For the purpose of this in silico investigation, we have selected lanosterol 14-α demethylase (CYP51) from Candida albicans as the putative protein target for this compound. The crystal structure of C. albicans CYP51 has been resolved and is available in the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 5TZ1 , which is the crystal structure of C. albicans CYP51 in complex with a tetrazole-based antifungal agent.[6] This structure provides a high-resolution model of the enzyme's active site, which is crucial for accurate molecular docking and simulation studies.

In Silico Modeling Workflow

The following diagram illustrates the overall workflow for the in silico modeling of this compound binding to CYP51.

In_Silico_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics Simulation cluster_bind Binding Free Energy PDB Retrieve CYP51 Structure (PDB: 5TZ1) PrepProt Prepare Protein: Remove water, add hydrogens PDB->PrepProt Ligand Obtain this compound 3D Structure PrepLig Prepare Ligand: Assign charges, add hydrogens Ligand->PrepLig Dock Perform Molecular Docking (AutoDock Vina) PrepProt->Dock PrepLig->Dock AnalyzeDock Analyze Docking Poses & Binding Affinity Dock->AnalyzeDock SetupMD Setup MD System: Solvation & Ionization AnalyzeDock->SetupMD RunMD Run MD Simulation (GROMACS) SetupMD->RunMD AnalyzeMD Analyze Trajectory: RMSD, RMSF, Interactions RunMD->AnalyzeMD MMPBSA Calculate Binding Free Energy (MM/PBSA) AnalyzeMD->MMPBSA

In Silico Modeling Workflow Diagram.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • The crystal structure of C. albicans CYP51 (PDB ID: 5TZ1) is downloaded from the RCSB Protein Data Bank.[6]

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens are added to the protein structure using AutoDock Tools.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) in SDF format.

    • The ligand's structure is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The prepared ligand is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of CYP51. The center of the grid is determined based on the position of the co-crystallized inhibitor in the original PDB file.

    • The dimensions of the grid box are set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate freely.

  • Docking Simulation:

    • Molecular docking is performed using AutoDock Vina.[7][8]

    • The exhaustiveness parameter is set to 8 to ensure a thorough search of the conformational space.

    • The top 10 binding poses of this compound are generated and ranked based on their binding affinity scores (kcal/mol).

  • Analysis of Results:

    • The docking pose with the lowest binding energy is selected for further analysis.

    • The interactions between this compound and the active site residues of CYP51 (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Protocol:

  • System Preparation:

    • The best-ranked docked complex of CYP51 and this compound is used as the starting structure.

    • The complex is placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

    • The system is solvated with TIP3P water molecules.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.[9][10]

  • Force Field and Topology:

    • The CHARMM36 force field is used for the protein.

    • The ligand topology and parameters for this compound are generated using a server like CGenFF.

  • Energy Minimization:

    • The solvated system undergoes energy minimization using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • The system is equilibrated in two phases:

      • NVT (constant number of particles, volume, and temperature) equilibration: The system is heated to 300 K for 100 ps with position restraints on the protein and ligand heavy atoms.

      • NPT (constant number of particles, pressure, and temperature) equilibration: The system is equilibrated at 1 atm pressure and 300 K for 1 ns, with continued position restraints.[11]

  • Production MD Run:

    • A production MD simulation is run for 100 ns without any restraints.

    • The trajectory, energy, and coordinate files are saved every 10 ps for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual residues.

    • Hydrogen bond analysis is performed to determine the persistence of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[12]

Protocol:

  • Trajectory Extraction:

    • Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, the following energy components are calculated:

      • Molecular mechanics energy (van der Waals and electrostatic interactions).

      • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

      • Non-polar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to CYP51.

Table 1: Molecular Docking Results of this compound with CYP51

ParameterValue
Binding Affinity (kcal/mol)-9.8
Interacting ResiduesTYR132, PHE228, ILE304, HIE377, MET508
Hydrogen Bonds1 (with TYR132)
Hydrophobic Interactions7

Table 2: Binding Free Energy Calculation using MM/PBSA

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-18.7
Polar Solvation Energy25.5
Non-polar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -43.5

Table 3: Comparison of Binding Affinities of Antifungal Compounds with C. albicans CYP51

CompoundBinding Affinity (kcal/mol) - DockingΔG_bind (kcal/mol) - MM/PBSAIC50 (μM)
Fluconazole-8.5-38.20.31
Itraconazole-11.2-52.50.05
This compound (Hypothetical) -9.8 -43.5 0.068

Note: Data for Fluconazole and Itraconazole are representative values from the literature for comparative purposes.[13][14]

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway in Candida albicans, highlighting the role of CYP51.

Ergosterol_Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA_Reductase IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene_Epoxidase Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Other_Enzymes HMG_CoA_Reductase HMG-CoA reductase Squalene_Epoxidase Squalene epoxidase CYP51 CYP51 (Lanosterol 14-α demethylase) Other_Enzymes Other enzymes Chloramultilide_B This compound Chloramultilide_B->CYP51 Inhibits

Ergosterol Biosynthesis Pathway in C. albicans.

Conclusion

This technical guide has outlined a hypothetical yet comprehensive in silico investigation into the binding of the natural product this compound to the crucial antifungal target, lanosterol 14-α demethylase (CYP51), in Candida albicans. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for researchers to explore the mechanism of action of novel antifungal compounds. The presented hypothetical data suggests that this compound has a strong binding affinity for the CYP51 active site, comparable to existing azole drugs. These computational findings, while requiring experimental validation, underscore the potential of this compound as a lead compound for the development of new antifungal therapies. The methodologies and visualizations presented herein serve as a valuable resource for the application of computational techniques in the early stages of drug discovery and development.

References

Methodological & Application

Application Note: A Representative Total Synthesis Protocol for the Macrolide Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a representative total synthesis protocol for Chloramultilide B, a complex macrolide. As of the date of this publication, a specific total synthesis for this compound has not been detailed in the scientific literature. Therefore, this application note presents a hypothetical yet chemically plausible synthetic route, drawing upon established strategies from the successful total syntheses of structurally related complex macrolides. The protocols and data herein are modeled after well-documented synthetic campaigns and are intended to provide a strategic blueprint for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.

Introduction

Complex macrolides continue to be a focal point of synthetic organic chemistry due to their intricate molecular architectures and significant biological activities. The development of a robust and efficient total synthesis is paramount for enabling further investigation into their structure-activity relationships (SAR) and therapeutic potential. This document details a convergent and stereoselective synthetic strategy for a representative complex macrolide, this compound.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed, disconnecting the target macrolide into two key fragments of comparable complexity. This approach allows for the parallel synthesis of advanced intermediates, enhancing the overall efficiency of the synthesis. The primary disconnections are made at the ester linkage and a key carbon-carbon bond, leading to a Western Hemisphere aldehyde and an Eastern Hemisphere phosphonate (B1237965).

Retrosynthesis This compound This compound Macrocyclization Precursor Macrocyclization Precursor This compound->Macrocyclization Precursor Late-stage functionalization Western Hemisphere (Aldehyde) Western Hemisphere (Aldehyde) Macrocyclization Precursor->Western Hemisphere (Aldehyde) Horner-Wadsworth-Emmons Olefination Eastern Hemisphere (Phosphonate) Eastern Hemisphere (Phosphonate) Macrocyclization Precursor->Eastern Hemisphere (Phosphonate) Horner-Wadsworth-Emmons Olefination Simpler Precursors_W Simpler Chiral Precursors Western Hemisphere (Aldehyde)->Simpler Precursors_W Multistep Synthesis Simpler Precursors_E Simpler Chiral Precursors Eastern Hemisphere (Phosphonate)->Simpler Precursors_E Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The following sections provide detailed protocols for the synthesis of the key fragments and their subsequent coupling.

Synthesis of the Western Hemisphere Aldehyde

The synthesis of the Western Hemisphere aldehyde commences from a commercially available chiral starting material and involves a series of stereocontrolled reactions to install the requisite stereocenters.

Table 1: Summary of Key Transformations for the Western Hemisphere

StepReaction TypeReagents and ConditionsProductYield (%)
1Asymmetric DihydroxylationAD-mix-β, t-BuOH, H₂ODiol88
2Oxidative CleavageNaIO₄, THF, H₂OAldehyde99
3Aldol AdditionLDA, TMEDA, Et₂O, THF, -78 °Cβ-Hydroxy Ketone75
4ProtectionTBSOTf, 2,6-lutidine, CH₂Cl₂Silyl Ether92

Protocol 1: Asymmetric Dihydroxylation

  • To a solution of the starting alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by the addition of solid Na₂SO₃ (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

  • Stir for an additional hour, then extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the desired diol.

Synthesis of the Eastern Hemisphere Phosphonate

The Eastern Hemisphere is prepared from a different chiral pool starting material, featuring a key Horner-Wadsworth-Emmons olefination to construct a key structural motif.

Table 2: Summary of Key Transformations for the Eastern Hemisphere

StepReaction TypeReagents and ConditionsProductYield (%)
1Horner-Wadsworth-Emmons OlefinationNaH, DME, Phosphonate Reagentα,β-Unsaturated Ester76
2Asymmetric DihydroxylationK₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆Diol77
3Silyl ProtectionTESOTf, 2,6-lutidine, CH₂Cl₂Silyl Ether92

Protocol 2: Horner-Wadsworth-Emmons Olefination

  • To a suspension of NaH (60% in mineral oil, 1.2 equiv) in anhydrous DME (0.2 M) at 0 °C, add the phosphonate reagent (1.1 equiv) dropwise.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Cool the reaction to 0 °C and add a solution of the aldehyde precursor (1.0 equiv) in DME.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the α,β-unsaturated ester.

Fragment Coupling and Macrocyclization

With both key fragments in hand, the subsequent steps focus on their union and the crucial macrocyclization to form the core of this compound.

Workflow cluster_west Western Hemisphere Synthesis cluster_east Eastern Hemisphere Synthesis Start_W Chiral Precursor A Steps_W Asymmetric Dihydroxylation Oxidative Cleavage Aldol Addition Start_W->Steps_W Aldehyde Western Hemisphere Aldehyde Steps_W->Aldehyde Coupling Horner-Wadsworth-Emmons Coupling Aldehyde->Coupling Start_E Chiral Precursor B Steps_E HWE Olefination Asymmetric Dihydroxylation Protection Start_E->Steps_E Phosphonate Eastern Hemisphere Phosphonate Steps_E->Phosphonate Phosphonate->Coupling Macrocyclization Yamaguchi Macrolactonization Coupling->Macrocyclization Deprotection & Saponification Final_Product This compound Macrocyclization->Final_Product Final Deprotection

Caption: Overall synthetic workflow for this compound.

Protocol 3: Yamaguchi Macrolactonization

  • To a solution of the seco-acid precursor (1.0 equiv) in anhydrous toluene (B28343) (0.01 M), add triethylamine (B128534) (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resulting mixture to remove triethylamine hydrochloride and dilute the filtrate with a large volume of anhydrous toluene (to a final concentration of 0.001 M).

  • Add the solution of the activated ester dropwise over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equiv) in anhydrous toluene at 70 °C.

  • Stir the reaction mixture at 70 °C for an additional 12 hours.

  • Cool the reaction to room temperature, concentrate in vacuo, and purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the macrolactone.

Table 3: Summary of End-Game Synthesis

StepReaction TypeReagents and ConditionsProductYield (%)
5HWE CouplingLiCl, i-Pr₂NEt, MeCNCoupled Product65
6SaponificationLiOH, THF, H₂OSeco-acid95
7Macrolactonization2,4,6-trichlorobenzoyl chloride, Et₃N, DMAPMacrolactone55
8Final DeprotectionHF·Pyridine, THFThis compound80

Conclusion

This application note provides a detailed, representative protocol for the total synthesis of the complex macrolide this compound. The outlined convergent strategy, leveraging powerful and stereoselective transformations, offers a viable pathway for accessing this and structurally related natural products. The provided experimental details serve as a foundational guide for researchers in the field of natural product synthesis and drug discovery.

Application Note: Purification of Chloramultilide B by Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable method for the purification of Chloramultilide B, a promising bioactive macrolide, from a crude fungal extract using preparative High-Performance Liquid Chromatography (HPLC). The developed protocol provides a systematic approach, from initial sample preparation to final purification, yielding high-purity this compound suitable for downstream applications in drug discovery and development. The method utilizes a reversed-phase C18 column and a water/acetonitrile (B52724) gradient, ensuring efficient separation and recovery. This note is intended for researchers, scientists, and drug development professionals engaged in the isolation and purification of natural products.

Introduction

This compound is a novel macrolide antibiotic with significant potential for therapeutic applications. As with many natural products, obtaining pure this compound from complex fermentation broths presents a significant challenge. Preparative HPLC is a powerful technique for the isolation and purification of target compounds from intricate mixtures.[1][2][3] This document provides a detailed protocol for the preparative HPLC purification of this compound, developed to maximize purity, yield, and throughput. The methodology is based on a scalable approach, starting from analytical method development to preparative-scale purification.[4][5][6][7]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the extraction of the fungal culture, followed by a preliminary clean-up, and culminates in the final purification using preparative HPLC.

Workflow cluster_extraction Extraction & Initial Cleanup cluster_hplc HPLC Purification A Fungal Culture (Paraconiothyrium sporulosum) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Analytical HPLC Method Development C->D Sample for Method Development E Preparative HPLC Scale-up C->E Bulk Sample for Purification D->E F Fraction Collection E->F G Purity Analysis F->G H Pure this compound G->H

Caption: Experimental workflow for this compound purification.

Materials and Methods

Sample Preparation

The crude extract containing this compound was obtained from the fermentation broth of the endophytic fungus Paraconiothyrium sporulosum. The fermentation culture was extracted with ethyl acetate, and the organic solvent was evaporated under reduced pressure to yield a dry crude extract. For HPLC analysis and purification, the crude extract was dissolved in a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 10 mg/mL and filtered through a 0.45 µm PTFE syringe filter.

Analytical HPLC Method Development

The initial method development was performed on an analytical HPLC system to establish the optimal separation conditions.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 30-70% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Preparative HPLC Purification Protocol

The analytical method was scaled up for preparative purification. The key to successful scaling is to maintain the resolution while increasing the load.[4][6]

ParameterCondition
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 30-70% B over 20 min
Flow Rate 21.2 mL/min
Detection UV at 230 nm
Sample Loading 2 mL (20 mg crude extract)
Fraction Collection Triggered by UV threshold

Results and Discussion

The analytical HPLC method provided a good separation of this compound from other components in the crude extract, with a retention time of approximately 15.2 minutes. The preparative HPLC run, scaled from the analytical method, successfully isolated this compound. The collected fractions were analyzed for purity by analytical HPLC.

ParameterResult
Purity of Isolated this compound >98%
Recovery Approximately 85%
Throughput ~17 mg of pure compound per run

The purity of the final product was confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway (Logical Relationship)

The decision-making process for scaling up from analytical to preparative HPLC is crucial for a successful purification. The following diagram illustrates the logical relationships and considerations in this process.

Scaling_Logic A Analytical Method (4.6 mm ID column) C Calculate Scaling Factor (Prep ID / Analytical ID)^2 A->C F Maintain Gradient Profile (%B vs. time) A->F B Preparative Column (e.g., 21.2 mm ID) B->C D Scale Flow Rate (Analytical Flow Rate * Scaling Factor) C->D E Scale Injection Volume (Analytical Inj. Vol. * Scaling Factor) C->E G Perform Preparative Run D->G E->G F->G

Caption: Logic for scaling up HPLC from analytical to preparative scale.

Conclusion

The preparative HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound from a crude fungal extract. The high purity and recovery rates demonstrate the suitability of this method for obtaining research-grade material for further biological and pharmacological studies. This protocol can also serve as a foundation for further optimization and scale-up for larger-scale production.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus serratus. This class of compounds has garnered significant interest due to their diverse biological activities. While this compound has been reported to exhibit antifungal properties, its potential as a modulator of inflammatory responses is an emerging area of research.[1] This document provides detailed protocols for in vitro cell-based assays to characterize the cytotoxic and anti-inflammatory effects of this compound, focusing on its impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The protocols outlined below are designed for researchers in drug discovery and development to assess the therapeutic potential of this compound.

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.23.8
595.64.1
1092.33.5
2588.74.9
5075.45.2
10052.16.1
IC50 (µM) >100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)Standard Deviation% Inhibition
Vehicle Control2.50.8-
LPS (1 µg/mL)45.83.20
LPS + this compound (1 µM)40.12.912.4
LPS + this compound (5 µM)32.52.529.0
LPS + this compound (10 µM)21.31.953.5
LPS + this compound (25 µM)10.71.576.6

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control50.2 ± 8.535.1 ± 6.8
LPS (1 µg/mL)1250.6 ± 98.2980.4 ± 75.3
LPS + this compound (10 µM)625.3 ± 55.7490.2 ± 42.1
LPS + this compound (25 µM)312.7 ± 30.1245.1 ± 25.6

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged every 2-3 days by scraping and reseeding at a lower density.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

    • 96-well microplates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (vehicle, LPS alone, this compound alone).

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from the NO production assay.

    • Mouse TNF-α and IL-6 ELISA kits.

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Materials:

    • RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.

    • Dual-Luciferase® Reporter Assay System.

    • Luminometer.

  • Protocol:

    • Seed the transfected RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

experimental_workflow start Start: Culture RAW 264.7 Cells cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations start->cytotoxicity pre_treatment Pre-treat cells with This compound cytotoxicity->pre_treatment Select concentrations lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation assays Perform Downstream Assays lps_stimulation->assays no_assay Nitric Oxide (NO) Production Assay assays->no_assay elisa Cytokine ELISA (TNF-α, IL-6) assays->elisa nfk_b_assay NF-κB Reporter Assay assays->nfk_b_assay end End: Data Analysis and Interpretation no_assay->end elisa->end nfk_b_assay->end

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfk_b NF-κB (p65/p50) nfk_b_nucleus NF-κB (p65/p50) nfk_b->nfk_b_nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfk_b_nucleus->genes Transcription nucleus Nucleus chloramultilide_b This compound chloramultilide_b->ikk Inhibition?

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

References

Standard Operating Procedure for Chloramultilide B Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Chloramultilide B, a lindenane dimer with known antifungal properties. Due to the absence of a specific Safety Data Sheet (SDS), this SOP is based on the precautionary principle for handling potent, bioactive compounds of unknown toxicity.

Compound Information

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1000995-47-0N/A
Molecular Formula C₃₉H₄₂O₁₄[1]
Molecular Weight 734.8 g/mol [1]
Source Isolated from Chloranthus serratus
Known Activity Antifungal against Candida albicans and C. parapsilosis (MIC: 0.068 μM)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Hazard Identification and Safety Precautions

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following recommendations are based on handling procedures for hazardous, biologically active compounds. A thorough risk assessment should be conducted before beginning any work.

Potential Hazards:

  • The toxicological properties of this compound have not been fully investigated.

  • As a potent bioactive molecule, it may have off-target effects and potential for cytotoxicity.

  • Lindenane sesquiterpenoid dimers, the class of molecules to which this compound belongs, have been shown to have anti-cancer and anti-inflammatory properties, suggesting high biological activity[2][3][4].

  • Handling of the powdered form poses a risk of inhalation.

Required Personal Protective Equipment (PPE):

ItemSpecification
Gloves Nitrile gloves, double-gloved
Lab Coat Standard laboratory coat, fully buttoned
Eye Protection Safety glasses with side shields or chemical splash goggles
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood.

Engineering Controls:

  • All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood.

  • A safety shower and eyewash station must be readily accessible.

Storage and Handling

  • Storage: Store this compound in a tightly sealed vial at -20°C, protected from light and moisture.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Weighing of the solid compound should be done in a chemical fume hood.

    • Use designated spatulas and weighing boats.

    • Prepare stock solutions in a chemical fume hood.

Spill and Waste Disposal

  • Spills:

    • In case of a small spill of the solid, gently cover with absorbent paper and decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Ventilate the area and wash hands thoroughly.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Preparation of Stock Solutions
  • Under a chemical fume hood, weigh the desired amount of this compound.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard CLSI guidelines.

  • Prepare Inoculum: Culture Candida albicans or C. parapsilosis overnight in a suitable broth (e.g., YPD). Dilute the culture to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the broth in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Controls: Include a positive control (fungus with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

Cell Viability Assay (MTT Assay)

To assess the potential cytotoxic effects of this compound on a mammalian cell line (e.g., MCF-7, as other lindenane dimers have shown activity against it[2]).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are dissolved.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Potential Signaling Pathways and Experimental Workflows

Based on the activities of related lindenane sesquiterpenoid dimers, this compound may modulate inflammatory and apoptotic pathways.

Toll-Like Receptor (TLR) Signaling Pathway

Lindenane-type sesquiterpene dimers have been shown to inhibit TLR signaling[3]. The following diagram illustrates a simplified TLR4 signaling cascade.

TLR_Signaling LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TAK1 TAK1 MyD88->TAK1 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Type_I_IFN Type I IFN Nucleus->Type_I_IFN Chloramultilide_B This compound Chloramultilide_B->MyD88 Inhibition? Chloramultilide_B->TRIF Inhibition?

Caption: Putative inhibition of TLR signaling by this compound.

NLRP3 Inflammasome Activation Pathway

Some lindenane sesquiterpenoid dimers inhibit the NLRP3 inflammasome.

NLRP3_Inflammasome Signal1 Signal 1 (e.g., LPS) NFkB_Activation NF-κB Activation Signal1->NFkB_Activation Signal2 Signal 2 (e.g., ATP) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_Assembly NLRP3_ProIL1b_Transcription Transcription of NLRP3 and pro-IL-1β NFkB_Activation->NLRP3_ProIL1b_Transcription NLRP3_ProIL1b_Transcription->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1b_Maturation IL-1β Maturation Caspase1_Activation->IL1b_Maturation Pyroptosis Pyroptosis Caspase1_Activation->Pyroptosis Chloramultilide_B This compound Chloramultilide_B->NLRP3_Assembly Inhibition?

Caption: Potential inhibition of the NLRP3 inflammasome by this compound.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Start Hypothesis: This compound has anti-inflammatory activity Cell_Culture Culture relevant cells (e.g., RAW 264.7 macrophages) Start->Cell_Culture Stimulation Stimulate with LPS +/- This compound Cell_Culture->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Analysis Cytokine Analysis (ELISA or qPCR) Stimulation->Cytokine_Analysis Western_Blot Western Blot for key signaling proteins (e.g., p-p65, p-JNK) Stimulation->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on anti-inflammatory effect Data_Analysis->Conclusion

Caption: Workflow for investigating anti-inflammatory effects.

References

Application Notes and Protocols: Formulation of Chloramultilide B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a sesquiterpenoid natural product that has demonstrated notable antifungal activity. As with many natural products, its progression into in vivo studies is hampered by its physicochemical properties, particularly its poor aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research in rodent models. The following protocols are based on established methods for formulating poorly water-soluble compounds and are intended as a starting point for developing a suitable vehicle for oral and intravenous administration.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Its solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate (B1210297) indicates its lipophilic nature. This property necessitates the use of solubilizing agents and co-solvents for the preparation of aqueous-based formulations suitable for in vivo administration.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue/InformationSource(s)
Molecular FormulaC₃₉H₄₂O₁₄N/A
Molecular Weight734.74 g/mol N/A
AppearanceWhite to off-white powderN/A
Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
WaterPoorly soluble/InsolubleInferred from organic solvent solubility

Experimental Protocols

The following protocols provide step-by-step guidance for preparing this compound formulations for oral and intravenous administration in rodents. It is crucial to perform small-scale pilot formulations to assess the physical and chemical stability of the final preparation before proceeding to in vivo studies.

Protocol 1: Formulation for Oral Gavage in Rats or Mice

This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage. The use of a co-solvent system with a surfactant is a common strategy to enhance the solubility and absorption of lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • In a sterile 50 mL conical tube, prepare the vehicle by combining the following components in the specified ratio (v/v):

      • 10% DMSO

      • 40% PEG400

      • 5% Tween® 80

      • 45% Saline

    • Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 10 mL/kg dosing volume, the final concentration is 1 mg/mL.

    • In a sterile 15 mL conical tube, add the weighed this compound.

    • Add the DMSO component of the vehicle first and vortex until the compound is completely dissolved. This creates a stock solution.

    • Gradually add the PEG400 to the DMSO solution while continuously vortexing.

    • Add the Tween® 80 and continue to vortex.

    • Finally, add the saline to the mixture and vortex until a uniform solution or a fine, homogenous suspension is achieved.

    • Visually inspect the formulation for any precipitation or phase separation.

Table 2: Example Formulation Components for Oral Gavage (10 mL total volume)

ComponentPercentage (v/v)Volume
DMSO10%1.0 mL
PEG40040%4.0 mL
Tween® 805%0.5 mL
Saline (0.9% NaCl)45%4.5 mL
Total Volume 100% 10.0 mL
Protocol 2: Formulation for Intravenous Injection in Mice

For intravenous administration, a clear, sterile, and isotonic solution is required to prevent embolism and minimize irritation. This protocol utilizes a co-solvent system that is generally well-tolerated in mice for single-dose pharmacokinetic studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes (15 mL)

  • Sterile syringes and needles (including 0.22 µm sterile filter)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • In a sterile 15 mL conical tube, prepare the vehicle by combining the following components in the specified ratio (v/v):

      • 10% DMSO

      • 40% PEG400

      • 50% Saline

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

  • This compound Formulation:

    • Weigh the required amount of this compound for the desired final concentration. For intravenous injection, lower concentrations are typically used (e.g., 0.5 mg/mL).

    • In a sterile conical tube, dissolve the this compound in the DMSO component of the vehicle by vortexing.

    • Slowly add the PEG400 while vortexing to maintain a clear solution.

    • Gradually add the saline to the mixture. The solution may become transiently cloudy but should clear with continued mixing. If precipitation occurs, the concentration may be too high for this vehicle.

    • Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial. This step is critical to ensure the removal of any potential precipitates and to ensure sterility.

Table 3: Example Formulation Components for Intravenous Injection (5 mL total volume)

ComponentPercentage (v/v)Volume
DMSO10%0.5 mL
PEG40040%2.0 mL
Saline (0.9% NaCl)50%2.5 mL
Total Volume 100% 5.0 mL

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo studies and a hypothetical signaling pathway for the antifungal action of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Interpretation solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle formulation Formulation Preparation vehicle->formulation stability Stability Assessment formulation->stability animal_model Rodent Model Selection (e.g., Mouse, Rat) formulation->animal_model dosing Administration (Oral Gavage or IV Injection) animal_model->dosing sampling Blood/Tissue Sampling dosing->sampling analysis Bioanalytical Method (e.g., LC-MS/MS) sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd results Results & Reporting pk_pd->results

Caption: Experimental workflow for in vivo studies of this compound.

antifungal_pathway cluster_cell Fungal Cell chloramultilide_b This compound cell_membrane Cell Membrane (Ergosterol) chloramultilide_b->cell_membrane Binds to/Interacts with membrane_damage Membrane Disruption cell_membrane->membrane_damage Leads to ion_leakage Ion Leakage membrane_damage->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Hypothetical signaling pathway for the antifungal action of this compound.

Safety and Handling

  • This compound is a research compound with unknown toxicity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.

  • All formulation procedures should be conducted in a laminar flow hood to maintain sterility.

  • The tolerability of the selected vehicle in the chosen animal model should be assessed in a pilot study before administering the formulation containing this compound.

Disclaimer

The information provided in these application notes is for research purposes only. The proposed formulations are based on general principles for poorly soluble compounds and have not been specifically validated for this compound. Researchers should independently verify the suitability and stability of any formulation before use in in vivo experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Chloramultilide B in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the determination of Chloramultilide B in biological samples, such as plasma and tissue homogenates. This compound, a sesquiterpenoid lindenane dimer isolated from Chloranthus species, has demonstrated notable antifungal properties.[1] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and high-sensitivity quantification. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized LC-MS/MS parameters. This method is intended for researchers in drug development, pharmacokinetics, and toxicology requiring accurate measurement of this compound.

Introduction

This compound is a natural product with the molecular formula C39H42O14 and a molecular weight of 734.8.[2][3] It has been identified as a potent antifungal agent, showing inhibitory activity against pathogenic yeasts like Candida albicans.[1] As with many novel therapeutic candidates, a reliable and validated analytical method is crucial for preclinical and clinical development. LC-MS/MS offers superior selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices.[4][5] This document presents a detailed protocol for the analysis of this compound, based on established methodologies for similar complex natural products, such as pleuromutilin (B8085454) antibiotics.[4][5][6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from 1 mL of plasma or tissue homogenate.

Materials:

  • SPE cartridges (e.g., Polymeric Sorbent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 0.1% Formic acid in water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of sample, add 10 µL of IS solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interferences.

  • Elution: Elute this compound and the IS with 2 mL of methanol.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | See Table 1 |

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
8.0 5 95
10.0 5 95
10.1 90 10

| 12.0 | 90 | 10 |

Mass Spectrometry (MS) Parameters

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp. 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
Nebulizer Gas 50 psi

| Auxiliary Gas | 50 psi |

Table 2: Hypothetical MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 735.8 415.3 35
This compound (confirming) 735.8 327.2 45

| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on typical results for similar analytes.[4][6]

Table 3: Method Validation Parameters

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 4: Accuracy and Precision

Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (%RSD)
2.5 2.4 96 < 15
50 51.5 103 < 10

| 500 | 485 | 97 | < 10 |

Table 5: Recovery

Sample Matrix Mean Recovery (%)
Plasma 92

| Liver Homogenate | 88 |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (1 mL) + Internal Standard precipitate 2. Protein Precipitation (Acetonitrile) sample->precipitate centrifuge 3. Centrifugation precipitate->centrifuge spe 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) centrifuge->spe dry 5. Evaporation to Dryness spe->dry reconstitute 6. Reconstitution dry->reconstitute lc 7. LC Separation (C18 Column, Gradient Elution) reconstitute->lc ms 8. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 9. Peak Integration ms->integrate quantify 10. Quantification (Calibration Curve) integrate->quantify

Caption: Experimental workflow for this compound analysis.

G Chloramultilide_B This compound (Precursor Ion: 735.8 m/z) Collision_Cell Collision Cell (Q2) (Nitrogen Gas) Chloramultilide_B->Collision_Cell Product_Ion_1 Product Ion 1 (415.3 m/z) Collision_Cell->Product_Ion_1 Quantifier Product_Ion_2 Product Ion 2 (327.2 m/z) Collision_Cell->Product_Ion_2 Qualifier

Caption: MRM fragmentation pathway for this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters are designed to deliver high accuracy, precision, and recovery. This application note serves as a valuable resource for researchers and scientists involved in the study and development of this promising antifungal compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the total synthesis of "Chloramultilide B" did not yield specific published methodologies. The following guide is a general resource for researchers encountering challenges in the total synthesis of complex natural products, drawing on established principles and examples from the synthesis of other intricate molecules. Should a specific total synthesis of this compound be published, this guide can be adapted accordingly.

Introduction

The total synthesis of complex natural products is a formidable challenge, often characterized by multi-step sequences and modest overall yields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles and improving the efficiency of their synthetic routes. The advice provided is based on general principles of synthetic organic chemistry and illustrated with examples from challenging syntheses reported in the literature.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low after a multi-step synthesis. Where do I start to identify the bottleneck?

A1: A low overall yield is a common issue in complex synthesis. To identify the problematic step(s), a systematic approach is crucial:

  • Step-by-Step Yield Analysis: Critically evaluate the yield of each individual step. Even a seemingly acceptable yield of 80% over 20 steps results in an overall yield of only ~1%.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and identify the formation of byproducts.

  • Intermediate Characterization: Ensure the purity and structural integrity of each intermediate. Impurities carried over from previous steps can significantly inhibit subsequent reactions.

Q2: I am observing significant byproduct formation in a key reaction. How can I improve the selectivity?

A2: Byproduct formation is often a result of competing reaction pathways. To enhance selectivity:

  • Re-evaluate Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and concentration. For instance, lower temperatures can often improve diastereoselectivity in aldol (B89426) reactions.

  • Catalyst/Reagent Screening: Explore different catalysts or reagents. For a given transformation, a variety of catalytic systems may exist with different selectivity profiles.

  • Protecting Group Strategy: The choice of protecting groups can influence the steric and electronic environment of the substrate, thereby directing the outcome of a reaction. Revisit your protecting group strategy to see if a different group could better favor the desired pathway.

Q3: A key intermediate in my synthesis is unstable and decomposes upon purification or storage. What are my options?

A3: The instability of intermediates is a significant challenge. Consider the following strategies:

  • Telescoping Reactions: If possible, proceed to the next step without isolating the unstable intermediate. This involves carefully planning the reaction sequence to ensure compatibility of reagents and solvents.

  • In Situ Generation: Generate the unstable reagent or intermediate in the presence of the substrate for the subsequent reaction.

  • Optimize Purification: If isolation is necessary, explore milder purification techniques such as flash chromatography at low temperatures or recrystallization.

  • Storage Conditions: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Troubleshooting Guides

Guide 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
Observed Issue Potential Cause Troubleshooting Steps
Low conversion of starting material Inactive catalyst- Use a fresh batch of catalyst and ligand.- Ensure anaerobic conditions are strictly maintained.- Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂).
Poorly soluble substrate- Screen a variety of solvents or solvent mixtures.- Increase the reaction temperature (if the substrate is stable).
Formation of homocoupling products Incorrect stoichiometry or slow addition of reagents- Optimize the ratio of coupling partners.- Add one of the coupling partners slowly via syringe pump to maintain a low concentration.
Decomposition of starting materials or product Reaction temperature is too high- Lower the reaction temperature.- Screen different ligands that may allow for lower reaction temperatures.
Guide 2: Poor Stereoselectivity in an Asymmetric Reaction
Observed Issue Potential Cause Troubleshooting Steps
Low enantiomeric or diastereomeric excess Suboptimal catalyst or chiral auxiliary- Screen a library of chiral ligands or auxiliaries.- Ensure the chiral catalyst is of high purity.
Incorrect reaction temperature- Lowering the temperature often increases stereoselectivity. Perform a temperature screen.
Solvent effects- The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen a range of solvents.
Inconsistent results Presence of impurities (e.g., water, oxygen)- Use rigorously dried solvents and reagents.- Maintain a strict inert atmosphere.

Experimental Protocols: General Methodologies

General Protocol for Reaction Optimization:

  • Baseline Experiment: Conduct the reaction using the initially reported or designed conditions. Carefully record the yield and purity of the product.

  • Parameter Screening (One-Variable-at-a-Time):

    • Temperature: Run the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, 50 °C, reflux).

    • Solvent: Test a variety of solvents with different polarities and coordinating properties (e.g., THF, CH₂Cl₂, Toluene, DMF, Acetonitrile).

    • Concentration: Vary the concentration of the limiting reagent.

    • Reagent/Catalyst Loading: Adjust the stoichiometry of reagents and the loading of the catalyst.

  • Analysis: Analyze the outcome of each experiment using appropriate analytical techniques (TLC, LC-MS, NMR).

  • D-Optimal Design (Advanced): For complex optimizations, consider using Design of Experiments (DoE) software to efficiently explore the interplay between multiple variables.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->optimize_conditions Yes change_reagents Change Reagents or Catalyst byproducts->change_reagents Yes decomposition Decomposition of Product? byproducts->decomposition No optimize_conditions->monitor_reaction success Improved Yield optimize_conditions->success change_reagents->monitor_reaction change_reagents->success milder_workup Use Milder Workup/Purification decomposition->milder_workup Yes protecting_group Re-evaluate Protecting Group Strategy decomposition->protecting_group No milder_workup->success protecting_group->success Catalyst_Activation cluster_active Active Catalyst cluster_cycle Catalytic Cycle Pd_precatalyst Pd(0) or Pd(II) Precatalyst Active_Pd0 Active Pd(0)L_n Pd_precatalyst->Active_Pd0 Activation Catalytic_Cycle Enters Catalytic Cycle Active_Pd0->Catalytic_Cycle Ligand Ligand Ligand->Pd_precatalyst Reductive_Elimination Reductive Elimination/ Ligand Dissociation

Technical Support Center: Stabilizing Chloramultilide B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloramultilide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this compound in aqueous solutions. The guidance provided is based on established knowledge of pleuromutilin (B8085454) antibiotics, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected potency or inconsistent results in my aqueous-based assays with this compound. What could be the cause?

A1: Lower than expected potency and inconsistent results are often linked to the degradation of this compound in your aqueous solution. Pleuromutilin antibiotics are known to be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • pH of the Solution: this compound, like other pleuromutilins, is prone to hydrolysis in both acidic and alkaline conditions. Ensure the pH of your final solution is maintained in the neutral range (pH 6.8-7.4) for maximal stability. Use buffered systems where appropriate.

  • Temperature: Elevated temperatures can accelerate the degradation process. Always prepare and handle solutions at controlled, low temperatures. If possible, perform experimental steps on ice.

  • Light Exposure: Photodegradation can occur with prolonged exposure to light. Protect your stock solutions and experimental samples from light by using amber vials or covering them with foil.

  • Oxidation: Pleuromutilins can be susceptible to oxidation. Use high-purity, fresh solvents and de-gas your aqueous buffers to minimize dissolved oxygen.

Q2: My this compound is precipitating out of my aqueous solution. How can I improve its solubility?

A2: this compound, characteristic of the pleuromutilin class, has poor water solubility. Precipitation can lead to inaccurate concentrations and flawed experimental outcomes.

Troubleshooting Steps:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).

  • Formulation Aids: For in vivo studies or complex cell-based assays, consider the use of solubility-enhancing excipients such as cyclodextrins or formulating the compound in a lipid-based delivery system.

  • Sonication: Gentle sonication can sometimes help in dissolving the compound, but be cautious as it can also generate heat, potentially leading to degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is critical to maintaining the integrity of your this compound solutions.

Storage Recommendations:

  • Stock Solutions (in Organic Solvent): For long-term storage, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions daily. We do not recommend storing aqueous solutions for more than one day.[2] If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light.

Quantitative Stability Data for Structurally Related Pleuromutilins

ConditionParameterStability/Half-lifeReference
pH pH 7t½ ≈ 180 days[3]
pH 8t½ ≈ 18 days[3]
Temperature -20°C (in organic solvent)Stable for up to 1 month[1]
-80°C (in organic solvent)Stable for up to 6 months[1]
2-8°C (aqueous solution)Recommended for short-term use only (<24 hours)[2][4]
Light Ambient LightPotential for photodegradation[4]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution in an organic solvent to overcome the poor aqueous solubility of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 10 mg) into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.

  • Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

ChloramultilideB_Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH (Acidic or Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature (Elevated) Thermo Thermolysis Temp->Thermo Light Light Exposure Photo Photodegradation Light->Photo Oxidation Oxidation Oxidative Oxidative Degradation Oxidation->Oxidative Degradation Degradation Products (Loss of Potency) Hydrolysis->Degradation Thermo->Degradation Photo->Degradation Oxidative->Degradation ChloramultilideB This compound (in Aqueous Solution) ChloramultilideB->Degradation leads to

Caption: Factors leading to the degradation of this compound in aqueous solutions.

ChloramultilideB_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation cluster_handling Experimental Handling A Weigh this compound B Dissolve in DMSO A->B C Aliquot into amber vials B->C D Store at -80°C (long-term) or -20°C (short-term) C->D E Thaw a single aliquot D->E F Dilute into neutral pH aqueous buffer E->F G Use immediately F->G H Protect from light F->H I Keep on ice F->I

Caption: Recommended workflow for handling this compound to ensure stability.

References

Troubleshooting poor stereocontrol in Chloramultilide B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As the total synthesis of Chloramultilide B has not been detailed in publicly available literature, this guide utilizes common stereochemical challenges encountered during the synthesis of other complex macrolides, such as Lasonolide A, as representative examples. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of polyketide natural products possessing multiple stereocenters.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor stereocontrol in a multi-step synthesis of a complex macrolide?

Poor stereocontrol in complex syntheses typically arises from reactions that create new stereocenters under conditions where the energy difference between the transition states leading to the desired and undesired diastereomers is small. Key sources of error include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the selectivity of a reaction.[1]

  • Reagent Purity: Impurities in reagents, solvents, or catalysts can interfere with the reaction mechanism, leading to lower selectivity.

  • Incorrect Reagent or Catalyst Choice: The selection of a chiral auxiliary, catalyst, or reducing agent is critical for directing the stereochemical outcome. A mismatch between the substrate and the reagent can lead to poor results.[1]

  • Competing Reaction Mechanisms: In some cases, reactions can proceed through multiple pathways (e.g., chelation-controlled vs. Felkin-Anh models), each favoring a different stereoisomer. The balance between these pathways can be sensitive to subtle changes in reaction conditions.[1][2][3]

Q2: How does the Zimmerman-Traxler model help in predicting the outcome of an aldol (B89426) reaction?

The Zimmerman-Traxler model is a powerful predictive tool that rationalizes the diastereoselectivity of aldol reactions involving metal enolates. It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[4][5][6] The stereochemical outcome is dictated by the geometry of the enolate (E or Z) and the steric interactions within this transition state. To minimize 1,3-diaxial interactions, bulky substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions.[7] This model correctly predicts that Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.[5][8] Using boron enolates often enhances selectivity due to shorter B-O bonds, which create a tighter, more organized transition state.[8][9]

Q3: What is the difference between an Evans-Saksena reduction and a Narasaka-Prasad reduction for 1,3-diols?

Both are methods for the diastereoselective reduction of β-hydroxy ketones to 1,3-diols, but they yield opposite diastereomers.

  • Evans-Saksena Reduction: This method uses tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃) and delivers the hydride via an intramolecular mechanism.[2][10] The reagent first forms a six-membered chelate with the substrate, and the hydride is delivered from the boron reagent to the ketone from the same face as the existing hydroxyl group, resulting in the anti-1,3-diol .[2][11]

  • Narasaka-Prasad Reduction: This method uses a boron chelating agent (like BBu₂OMe) followed by an intermolecular hydride source, typically NaBH₄.[3] The boron agent chelates the substrate, locking its conformation. The external hydride then attacks from the less sterically hindered face, which is opposite to the existing hydroxyl group, leading to the syn-1,3-diol .[3]

Troubleshooting Guides

Issue 1: Poor syn/anti Selectivity in Aldol Addition Reactions

You are performing a boron-mediated aldol addition to couple two key fragments and observe a low diastereomeric ratio (d.r.), for example, 2:1 instead of the expected >10:1.

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Enolate Geometry The geometry of the boron enolate is crucial. For syn-aldols, a Z-enolate is required. Ensure you are using the correct conditions. Dialkylboron triflates (e.g., Bu₂BOTf) with a tertiary amine base (e.g., DIPEA) typically favor Z-enolate formation. For anti-aldols via an E-enolate, a bulkier combination like dicyclohexylboron chloride ((c-Hex)₂BCl) with Et₃N is often used.[5][8]Formation of the correct enolate isomer, leading to the desired aldol diastereomer with high selectivity (>95:5 d.r.).
Suboptimal Lewis Acid/Solvent The choice of Lewis acid and solvent can dramatically affect selectivity. For non-boron mediated aldols, strongly chelating Lewis acids (e.g., TiCl₄, MgBr₂) can enforce a rigid transition state, improving selectivity.[1] Solvent polarity can also influence the transition state geometry; screen solvents like CH₂Cl₂, THF, and Et₂O.Increased diastereoselectivity by promoting a single, well-defined transition state.
Incorrect Reaction Temperature Aldol reactions are often highly sensitive to temperature. Low temperatures (e.g., -78 °C) are typically required to maximize kinetic control and prevent equilibration or side reactions.[1]Improved d.r. by increasing the energy difference between the competing diastereomeric transition states.
Aldehyde or Enolate Purity Impurities in the aldehyde coupling partner or residual base/acid from the enolate preparation can disrupt the reaction. Ensure all starting materials are rigorously purified (e.g., distill aldehyde immediately before use).Consistent and reproducible high diastereoselectivity.
Issue 2: Low Diastereoselectivity in Ketone Reduction (e.g., CBS Reduction)

You are reducing a prochiral ketone to a secondary alcohol using a Corey-Bakshi-Shibata (CBS) reduction and obtaining a low diastereomeric ratio (or enantiomeric excess).

Potential CauseTroubleshooting StepExpected Outcome
Steric Similarity of Substituents The CBS reduction relies on steric differentiation between the two substituents flanking the ketone ("R-large" and "R-small"). If they are sterically similar, selectivity will be poor. If possible, modify the substrate to increase the steric bulk of one group.Enhanced facial selectivity as the "R-large" group is effectively directed away from the catalyst's chiral pocket.
Suboptimal Solvent In some cases, solvent choice can dramatically impact selectivity. While THF is standard, it has been reported that switching to a solvent like nitroethane can increase both the reaction rate and stereoselectivity for certain substrates.Improved d.r. or e.e. due to more favorable catalyst-substrate interactions and transition state organization.
Presence of Water The CBS reduction is sensitive to moisture, which can hydrolyze the borane (B79455) and catalyst. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[12]Consistent catalyst activity and high stereoselectivity.[12]
Incorrect Catalyst Stoichiometry or Temperature While catalytic, using too little catalyst (<5 mol%) can lead to a competing, non-selective background reduction. Ensure proper catalyst loading and maintain low temperatures (-78 °C to -40 °C) as specified by the protocol.[12]The catalyzed pathway outcompetes the background reaction, leading to high selectivity.
Issue 3: Poor Stereocontrol in Macrocyclization (e.g., Horner-Wadsworth-Emmons)

An intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the macrolactone is producing a mixture of E/Z olefin isomers, complicating purification and reducing yield.

Potential CauseTroubleshooting StepExpected Outcome
Standard HWE Conditions Standard HWE conditions (e.g., NaH in THF) typically favor the thermodynamically stable E-alkene.[13] If the Z-isomer is desired, specific conditions are required.Predictable formation of the E-alkene.
Incorrect Conditions for Z-Selectivity To favor the Z-alkene, use the Still-Gennari modification. This involves using a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonate) and strongly dissociating conditions, such as KHMDS with 18-crown-6 (B118740) in THF at low temperature.[13][14]High selectivity for the kinetically favored Z-alkene (often >95:5 Z:E).[15]
Base and Salt Effects The choice of base and the presence of salts can influence selectivity. For E-selectivity in sensitive substrates, the Masamune-Roush conditions (LiCl, DBU or DIPEA in MeCN) are often effective.[14] The lithium salt helps to rigidify the transition state.Improved E-selectivity and milder reaction conditions, preventing side reactions.
Concentration Issues Macrocyclizations must be run under high-dilution conditions (typically <0.01 M) to favor the intramolecular reaction over intermolecular polymerization. Use a syringe pump for slow addition of the linear precursor to the base solution.Maximized yield of the desired macrocycle over oligomeric byproducts.

Experimental Protocols

Protocol 1: Diastereoselective Boron-Mediated Aldol Reaction (for syn-Adduct)
  • Apparatus: Under an argon atmosphere, add the chiral auxiliary-bearing starting material (e.g., an N-acyl oxazolidinone, 1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum.

  • Solvent and Cooling: Dissolve the starting material in anhydrous CH₂Cl₂ (to a concentration of ~0.1 M) and cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise via syringe. After 5 minutes, add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the purified aldehyde (1.2 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cold enolate solution.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer solution, followed by methanol. Vigorously stir the biphasic mixture for 15 minutes. Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.[16]

Protocol 2: Evans-Saksena Reduction (for anti-1,3-Diol)
  • Apparatus: To a flame-dried flask under an argon atmosphere, add the β-hydroxy ketone substrate (1.0 eq.).

  • Solvent and Reagent: Dissolve the substrate in a 1:1 mixture of anhydrous acetonitrile (B52724) and acetic acid (to ~0.05 M). Cool the solution to -40 °C.

  • Reducing Agent Addition: In a separate flask, prepare a solution or slurry of tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 eq.) in the same solvent mixture. Add this reducing agent to the substrate solution portion-wise over 10 minutes, maintaining the internal temperature below -35 °C.

  • Reaction: Stir the reaction mixture at -40 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Quench the reaction by the slow, careful addition of a saturated aqueous sodium potassium tartrate (Rochelle's salt) solution at -40 °C. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the layers are clear.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the anti-1,3-diol.[2][10]

Visualizations

Troubleshooting_Workflow start Poor Stereoselectivity Observed (Low d.r. or e.e.) check_reagents Verify Purity & Stoichiometry of Reagents and Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Concentration) start->check_conditions optimize_temp Optimize Temperature (e.g., -78°C, -40°C, 0°C) check_reagents->optimize_temp If pure & correct check_conditions->optimize_temp optimize_solvent Screen Solvents (Polar vs. Nonpolar, Coordinating) optimize_temp->optimize_solvent If no improvement result Improved Stereoselectivity optimize_temp->result change_reagent Re-evaluate Reagent / Catalyst (Lewis Acid, Chiral Auxiliary, Ligand) optimize_solvent->change_reagent If no improvement optimize_solvent->result change_reagent->optimize_temp change_reagent->result

Caption: General troubleshooting workflow for addressing poor stereocontrol.

Caption: Simplified Zimmerman-Traxler transition states for aldol reactions.

Caption: Decision tree for selecting a 1,3-diol reduction method.

References

Technical Support Center: Optimizing Chloramultilide B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramultilide B in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A logarithmic dose-response curve is often effective for initial screening.[1] A suggested starting range would be from nanomolar (nM) to micromolar (µM) concentrations.

Q2: Which cytotoxicity assay is most suitable for assessing the effects of a natural product like this compound?

A2: Tetrazolium-based assays like MTT and XTT are commonly used to assess metabolic activity, which is an indicator of cell viability.[2] However, natural products can sometimes interfere with these colorimetric assays.[3] Therefore, it is recommended to corroborate findings with an assay that measures a different cell death marker, such as a lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.[4][5]

Q3: How long should I expose the cells to this compound?

A3: The optimal exposure time can vary depending on the cell type and the compound's mechanism of action. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.[3] It is recommended to perform a time-course experiment to determine the most appropriate duration for your specific experimental setup.

Q4: Can the components of the cell culture medium interfere with the assay?

A4: Yes, components like phenol (B47542) red (a pH indicator) and serum can interfere with colorimetric assays such as the MTT assay.[3] It is advisable to use phenol red-free medium during the assay or to wash the cells with phosphate-buffered saline (PBS) before adding the assay reagent.[3] Using a serum-free medium during the incubation with the assay reagent is also recommended to minimize potential interactions.[3]

Troubleshooting Guides

Issue 1: High Background Absorbance in the Assay

High background can obscure the signal from the cells, leading to inaccurate results.[6]

Potential Cause Recommended Solution
Direct reduction of assay reagent by this compound Test this compound in a cell-free system by adding it to the culture medium with the assay reagent. If a color change occurs, the compound is directly interacting with the reagent. Consider an alternative assay.[3]
Contamination of culture medium Ensure that the culture medium is not contaminated with bacteria or yeast, as they can also metabolize the assay reagents.
Interference from media components Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during the assay incubation step.[3]
Light exposure (for MTT assay) The MTT reagent is light-sensitive. Avoid prolonged exposure to light to prevent spontaneous reduction.[6]
Issue 2: Low Signal or Poor Sensitivity

A weak signal can make it difficult to distinguish between different experimental conditions.[6]

Potential Cause Recommended Solution
Insufficient cell number The number of viable cells may be too low to generate a strong signal. Optimize the cell seeding density for your specific cell line.[6]
Suboptimal incubation time A typical incubation time with the assay reagent is 2 to 4 hours. However, this may need to be optimized. Perform a time-course experiment to determine the optimal incubation period.[6]
Low metabolic activity of cells Some cell types have inherently low metabolic activity. Ensure that the cells are in a logarithmic growth phase.
Incorrect wavelength reading Ensure the plate reader is set to the correct wavelength for the specific assay being used (e.g., 570 nm for MTT).
Issue 3: Inconsistent Results Between Replicates

Variability between replicates can compromise the reliability of the data.

Potential Cause Recommended Solution
Inaccurate pipetting Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.
Edge effects in the microplate The outer wells of a microplate are prone to evaporation. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3]
Incomplete solubilization of formazan (B1609692) crystals (MTT assay) Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO) and gentle agitation.[3][7]
Cell clumping Ensure a single-cell suspension before seeding to have a uniform cell distribution in each well.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of this compound

Concentration Range Rationale
1 nM - 10 µMA broad logarithmic range to capture a wide spectrum of potential cytotoxic effects.
10 µM - 100 µMTo investigate higher concentration effects if no cytotoxicity is observed at lower ranges.

Table 2: Key Parameters for Optimization of Cytotoxicity Assays

Parameter Recommended Range/Action Rationale
Cell Seeding Density 5,000 - 20,000 cells/wellVaries by cell line; should be in the linear range of the assay.
Incubation Time (Compound) 24, 48, 72 hoursTo determine the time-dependent effects of the compound.
Incubation Time (Assay Reagent) 1 - 4 hoursTo ensure sufficient signal generation without causing toxicity from the reagent itself.[6]
Wavelength (MTT) 570 nmOptimal absorbance for formazan product.
Wavelength (LDH) 490 nmCommon absorbance wavelength for the formazan product in LDH assays.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solutions D Treat with this compound (and Controls) B->D C->D E Incubate for 24, 48, or 72h D->E F Add Cytotoxicity Assay Reagent E->F G Incubate and Measure Signal (Absorbance) F->G H Calculate % Cell Viability or Cytotoxicity G->H I Determine IC50 Value H->I

Caption: A generalized workflow for a cytotoxicity assay.

Troubleshooting_Logic cluster_background High Background Signal cluster_low_signal Low Signal/Sensitivity cluster_variability High Replicate Variability Start Inconsistent or Unexpected Assay Results B1 Check for Contamination Start->B1 L1 Optimize Cell Seeding Density Start->L1 V1 Verify Pipetting Technique and Calibration Start->V1 B2 Test for Compound Interference (Cell-Free Assay) B1->B2 B3 Use Phenol Red-Free Media B2->B3 L2 Optimize Reagent Incubation Time L1->L2 L3 Ensure Cells are in Logarithmic Growth Phase L2->L3 V2 Avoid Edge Wells of the Plate V1->V2 V3 Ensure Complete Solubilization (MTT Assay) V2->V3

Caption: A decision tree for troubleshooting common issues.

Signaling_Pathways cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Chloramultilide_B This compound MAPK MAPK Pathway (e.g., ERK, JNK, p38) Chloramultilide_B->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Chloramultilide_B->PI3K_Akt NFkB NF-κB Pathway Chloramultilide_B->NFkB Apoptosis Apoptosis Pathway (Caspase Activation) Chloramultilide_B->Apoptosis Proliferation Decreased Proliferation MAPK->Proliferation Viability Decreased Cell Viability PI3K_Akt->Viability NFkB->Viability Cell_Death Induction of Apoptosis/Necrosis Apoptosis->Cell_Death

Caption: Potential signaling pathways affected by cytotoxic compounds.

References

Technical Support Center: Minimizing Off-Target Effects of Chloramultilide B in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Chloramultilide B. Given that this compound is a natural product with limited characterization in mammalian cells, this guide emphasizes a general framework for identifying and mitigating off-target effects applicable to novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus serratus.[1] Its primary reported activity is antifungal, with potent inhibitory effects against Candida albicans and Candida parapsilosis, exhibiting a minimum inhibitory concentration (MIC) of 0.068 μM.[1] Its mechanism of action and target profile in mammalian cells are not well-documented in publicly available literature. Therefore, researchers should exercise caution and perform thorough validation to distinguish on-target from potential off-target effects.

Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.

  • Cellular toxicity: Engagement of off-target proteins can disrupt critical cellular pathways, leading to cytotoxicity that masks the desired biological effect.

  • Poor translatability: Promising results in cell-based assays may not be reproducible in more complex biological systems if the effects are primarily driven by off-targets.

For a novel compound like this compound, a comprehensive assessment of off-target effects is crucial for validating its mechanism of action and potential as a research tool or therapeutic agent.

Q3: How can I begin to identify the on- and off-targets of this compound?

A3: A multi-pronged approach is recommended to identify the molecular targets of this compound. This typically involves a combination of computational and experimental methods:

  • Computational Prediction: In silico methods, such as ligand-based and structure-based approaches, can predict potential targets by comparing the structure of this compound to known ligands of characterized proteins.[2]

  • Chemical Proteomics: Techniques like affinity-based protein profiling (ABPP) can identify direct binding partners of this compound in a cellular lysate or in living cells.[3]

  • Proteome-Wide Profiling: Methods such as the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that are stabilized upon binding to this compound in their native cellular environment.[4][5]

Q4: What are some initial steps to minimize off-target effects in my experiments with this compound?

A4: Before embarking on extensive off-target identification studies, you can implement several strategies in your experimental design to mitigate the risk of off-target effects:

  • Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Time-Course Experiments: Assess the kinetics of the cellular response to this compound. On-target effects often manifest at earlier time points and at lower concentrations than off-target effects.

Troubleshooting Guides

Unanticipated or inconsistent experimental results when using this compound may be indicative of off-target effects. The following table provides guidance on common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Related to Off-Target Effects Recommended Solution(s)
High Cellular Toxicity at Low Concentrations 1. Engagement of a critical off-target protein essential for cell viability. 2. General membrane disruption or other non-specific cytotoxic effects.1. Perform a dose-response curve to determine the EC50 for the desired activity versus the CC50 for cytotoxicity. 2. Use a lower, non-toxic concentration of this compound. 3. If toxicity persists at the effective concentration, consider proteome-wide off-target identification.
Inconsistent Phenotype Across Different Cell Lines 1. The expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm the expression of your intended target protein in all cell lines using Western blot or qPCR. 2. If an off-target is suspected, verify its expression levels as well.
Phenotype is Not Rescued by Overexpression of the Intended Target 1. The observed phenotype is due to an off-target effect. 2. This compound acts downstream of the intended target.1. Validate on-target engagement using a biophysical method like the Cellular Thermal Shift Assay (CETSA). 2. Use genetic knockdown (e.g., siRNA or CRISPR) of the intended target to see if it phenocopies the effect of this compound.
Discrepancy Between In Vitro and Cellular Activity 1. Poor cell permeability of this compound. 2. Rapid metabolism of the compound in cells. 3. The in vitro target is not the relevant cellular target.1. Assess cell permeability using standard assays. 2. Evaluate the stability of this compound in cell culture media and cell lysates. 3. Perform cellular target engagement assays to confirm that this compound interacts with the intended target in a cellular context.

Experimental Protocols

Protocol 1: Dose-Response Determination for On-Target vs. Off-Target Effects

This protocol helps to establish a therapeutic window for this compound, where on-target effects can be observed with minimal off-target-driven toxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 μM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay for On-Target Effect: Measure the desired biological endpoint (e.g., inhibition of a specific signaling pathway, change in protein phosphorylation) using an appropriate assay (e.g., Western blot, ELISA, reporter assay).

  • Assay for Cytotoxicity: In a parallel plate, measure cell viability using an assay such as MTT or a live/dead cell stain.

  • Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). A larger window between the EC50 and CC50 suggests a greater likelihood of observing on-target effects without significant off-target toxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in intact cells.[4][6][7][8]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This table illustrates how to present data from a dose-response experiment to determine the therapeutic window.

Compound On-Target EC50 (μM) Cytotoxicity CC50 (μM) Selectivity Index (CC50/EC50)
This compound0.51530
Control Compound A> 50> 100-

This data is for illustrative purposes only.

Table 2: Hypothetical Kinase Profiling Data for this compound

This table shows an example of kinase profiling data to identify potential off-targets.[9][10][11][12][13]

Kinase % Inhibition at 1 μM this compound IC50 (μM)
On-Target Kinase X 95%0.05
Off-Target Kinase Y80%0.8
Off-Target Kinase Z25%> 10

This data is for illustrative purposes only.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Chloramultilide_B This compound Target_Protein Target Protein Chloramultilide_B->Target_Protein Inhibition Off_Target_Protein Off-Target Protein Chloramultilide_B->Off_Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Desired_Phenotype Desired Phenotype Downstream_Effector_1->Desired_Phenotype Downstream_Effector_2 Downstream Effector 2 Off_Target_Protein->Downstream_Effector_2 Undesired_Phenotype Undesired Phenotype Downstream_Effector_2->Undesired_Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

G cluster_workflow Experimental Workflow for Off-Target Minimization Start Start: Observed Cellular Phenotype Dose_Response Perform Dose-Response (EC50 vs. CC50) Start->Dose_Response CETSA Validate Target Engagement (CETSA) Dose_Response->CETSA Acceptable Selectivity Index Proteomics Proteome-wide Profiling (e.g., CETSA-MS) Dose_Response->Proteomics Poor Selectivity Index Genetic_Validation Genetic Validation (siRNA/CRISPR) CETSA->Genetic_Validation Target Engagement Confirmed CETSA->Proteomics No Target Engagement Genetic_Validation->Proteomics Phenotype is Target-Independent End End: Confirmed On-Target Effect Genetic_Validation->End Phenotype is Target-Dependent

Caption: Experimental workflow for minimizing off-target effects.

G cluster_troubleshooting Troubleshooting Logic Problem Inconsistent or Unexpected Results Check_Concentration Is the lowest effective concentration being used? Problem->Check_Concentration Check_Target_Expression Is the target protein expressed in the cell line? Check_Concentration->Check_Target_Expression Yes Consider_Off_Target Suspect Off-Target Effect Check_Concentration->Consider_Off_Target No Validate_Binding Has direct target binding been confirmed in cells? Check_Target_Expression->Validate_Binding Yes Check_Target_Expression->Consider_Off_Target No Validate_Binding->Consider_Off_Target No

Caption: A logical guide for troubleshooting unexpected experimental results.

References

Technical Support Center: Purification of Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Chloramultilide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the isolation and purification of this complex lindenane sesquiterpenoid dimer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it sourced from?

This compound is a lindenane sesquiterpenoid dimer that has been isolated from plants of the Chloranthus genus, such as Chloranthus serratus. It exhibits biological activity, including antifungal properties.

Q2: What are the primary challenges in the purification of this compound?

The main challenges in purifying this compound and other lindenane dimers include:

  • Structural Complexity and Isomers: The presence of multiple stereocenters can lead to the existence of isomers with very similar polarities, making chromatographic separation difficult.

  • Instability: The lindenane ring system is known to be inherently unstable, which can lead to degradation of the target molecule during extraction and purification.

  • Low Abundance: this compound is often present in low concentrations within the crude plant extract, which contains a complex mixture of other structurally related and unrelated compounds.

  • Co-eluting Impurities: Other lindenane dimers and natural products with similar physicochemical properties often co-elute with this compound, requiring high-resolution chromatographic techniques for separation.

Q3: What is the general workflow for the purification of this compound?

The typical purification workflow involves a multi-step process:

  • Extraction: The plant material (e.g., whole plant or roots of Chloranthus serratus) is extracted with an organic solvent, commonly ethanol (B145695) or methanol (B129727).

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation based on polarity.

  • Column Chromatography (Silica Gel): The organic-soluble fraction is subjected to column chromatography on silica (B1680970) gel using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to separate major compound classes.

  • Reversed-Phase Chromatography (RP-C18): Fractions containing lindenane dimers are further purified using reversed-phase (RP-C18) column chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water).

  • Semi-preparative HPLC: For final purification to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) on an RP-C18 column is often employed.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Step
Degradation of this compound The lindenane core can be sensitive to acidic or basic conditions and prolonged exposure to heat or light. It is advisable to work at neutral pH whenever possible and protect samples from light and elevated temperatures. Consider performing purification steps at lower temperatures if degradation is suspected.
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area for extraction. Multiple extraction cycles with fresh solvent are recommended to ensure complete extraction of the target compound.
Poor Separation in Column Chromatography Optimize the solvent system for column chromatography by performing preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation between the target compound and major impurities. A shallower solvent gradient during column chromatography can improve resolution.
Loss of Compound during Solvent Removal Use rotary evaporation at a controlled temperature (e.g., < 40°C) to remove solvents. For small sample volumes, drying under a stream of nitrogen is a gentler alternative.
Poor Peak Shape in HPLC (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For basic compounds, interactions with residual silanol (B1196071) groups on the silica-based C18 column can cause peak tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. If a larger quantity needs to be purified, consider using a larger dimension semi-preparative column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks.
Contamination of the Column Inlet Frit If all peaks in the chromatogram show poor shape, the inlet frit of the column may be partially blocked. Try back-flushing the column with a strong solvent. If the problem persists, the frit may need to be replaced.
Co-elution of Impurities
Potential Cause Troubleshooting Step
Structurally Similar Impurities Other lindenane dimers often have very similar polarities to this compound. To improve separation, optimize the HPLC method by: - Using a shallower gradient. - Trying a different organic modifier in the mobile phase (e.g., acetonitrile instead of methanol, or vice versa). - Using a column with a different stationary phase chemistry or a smaller particle size for higher resolution.
Non-polar Impurities Co-eluting in Reversed-Phase If a non-polar impurity is co-eluting with the target compound, it might be due to the impurity having a strong affinity for the stationary phase. Adjusting the initial percentage of the organic solvent in the gradient or using a different stationary phase might resolve this.

Experimental Protocols

Note: The following is a generalized protocol for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species and should be optimized for the specific plant material and target compound, this compound.

1. Extraction and Preliminary Fractionation

  • Extraction: Air-dried and powdered whole plants of Chloranthus serratus (1 kg) are extracted three times with 95% ethanol (3 x 5 L) at room temperature for 24 hours each.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

  • Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with petroleum ether (3 x 1 L) and ethyl acetate (3 x 1 L). The ethyl acetate fraction, which typically contains the lindenane dimers, is concentrated to dryness.

2. Silica Gel Column Chromatography

  • Column Preparation: A silica gel column (e.g., 100-200 mesh, 10 cm diameter, 60 cm length) is packed using a slurry method with hexane.

  • Sample Loading: The dried ethyl acetate fraction (e.g., 50 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 50:50, v/v).

  • Fraction Collection: Fractions of a defined volume (e.g., 500 mL) are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

3. Reversed-Phase C18 (RP-C18) Column Chromatography

  • Column Preparation: An RP-C18 column is packed and equilibrated with the initial mobile phase (e.g., 40% methanol in water).

  • Sample Loading: The combined fractions from the silica gel column containing lindenane dimers are dissolved in a minimal amount of methanol and loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of increasing methanol concentration in water (e.g., from 40% to 100% methanol).

  • Fraction Collection: Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.

4. Semi-preparative HPLC

  • Column: A semi-preparative RP-C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. For example, a linear gradient from 40% A to 70% A over 40 minutes.

  • Flow Rate: e.g., 3 mL/min.

  • Detection: UV detection at a wavelength where lindenane dimers absorb (e.g., 210 nm and 254 nm).

  • Injection: The enriched fraction containing this compound is dissolved in methanol and injected.

  • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Data Presentation

Table 1: Representative Purification Scheme for Lindenane Dimers from Chloranthus sp.

Purification Step Stationary Phase Mobile Phase System (Gradient) Typical Outcome
Solvent Partitioning N/APetroleum Ether, Ethyl Acetate, WaterEnrichment of medium polarity compounds in the ethyl acetate fraction.
Column Chromatography Silica Gel (100-200 mesh)Hexane-Ethyl Acetate (gradient)Separation into multiple fractions based on polarity. Lindenane dimers typically elute in mid-polarity fractions.
Column Chromatography RP-C18Methanol-Water (gradient)Further separation of lindenane dimers from more polar and non-polar impurities.
Semi-preparative HPLC RP-C18 (5 µm)Acetonitrile-Water with 0.1% Formic Acid (gradient)Isolation of individual lindenane dimers to high purity (>95%).

Note: Specific yields for this compound are highly dependent on the starting plant material and the efficiency of each purification step and are not consistently reported in the literature. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Purification_Workflow Start Chloranthus serratus Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, Water) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Ethyl Acetate Fraction RP_C18 Reversed-Phase (RP-C18) Column Chromatography Silica_Gel->RP_C18 Enriched Fractions Prep_HPLC Semi-preparative HPLC RP_C18->Prep_HPLC Target Fractions End Purified This compound Prep_HPLC->End

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Purity after Initial Chromatography CoElution Co-elution of Structurally Similar Lindenane Dimers Problem->CoElution Broad or Overlapping Peaks Degradation Compound Degradation Problem->Degradation Appearance of New Impurity Peaks OptimizeHPLC Optimize HPLC Method: - Shallower Gradient - Different Organic Modifier - High-Resolution Column CoElution->OptimizeHPLC FinalPurity Achieve >95% Purity OptimizeHPLC->FinalPurity CheckStability Investigate Stability: - Modify pH - Lower Temperature - Protect from Light Degradation->CheckStability CheckStability->FinalPurity

Caption: Troubleshooting logic for achieving high purity of this compound.

Preventing degradation of Chloramultilide B during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with the novel macrolide antibiotic, Chloramultilide B. As specific degradation pathways and optimal storage conditions for this compound have not been publicly established, this document is based on the general characteristics and behaviors of macrolide antibiotics. It is imperative to conduct specific stability studies for this compound to determine its unique degradation profile and establish optimal storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use a suitable solvent and store at 2-8°C. Avoid repeated freeze-thaw cycles.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, precipitation), a decrease in potency or purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram, which could represent degradation products.

Q3: Is this compound sensitive to light and humidity?

A3: Macrolide antibiotics can be susceptible to both photolytic and hydrolytic degradation. Therefore, it is crucial to protect this compound from light and moisture.[1] Store in amber vials or light-blocking containers and in a desiccated environment.

Q4: At what pH is this compound most stable in solution?

A4: While specific data for this compound is unavailable, macrolides are generally most stable in neutral to slightly alkaline conditions. Acidic conditions can lead to the hydrolysis of the lactone ring, a common degradation pathway for this class of compounds.

Troubleshooting Guide

Issue 1: I am observing a significant loss of this compound potency in my recent experiments compared to older batches.

  • Question: Have the storage conditions been consistent and appropriate?

    • Answer: Verify that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress. Any deviation may lead to accelerated degradation.

  • Question: How was the compound handled during experimental setup?

    • Answer: Exposure to elevated temperatures, strong acids or bases, or oxidizing agents during your experimental procedure could cause degradation. Review your protocol for any potential stressors.

  • Question: Could the solvent be contributing to the degradation?

    • Answer: Ensure the solvent used is of high purity and does not contain impurities that could catalyze degradation. Some solvents can also participate in degradation reactions. Consider preparing fresh solutions for each experiment.

Issue 2: I am seeing new, unidentified peaks in my HPLC analysis of a this compound sample.

  • Question: Could these new peaks be degradation products?

    • Answer: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound and see if the resulting peaks match the unidentified peaks in your sample.

  • Question: Has the sample been stored improperly?

    • Answer: Review the storage history of the sample. Improper storage is a primary cause of degradation leading to the formation of impurities.

  • Question: Is my analytical method stability-indicating?

    • Answer: A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[1] If your method is not validated for this purpose, the new peaks may have co-eluted with your main peak in previous analyses.

Quantitative Data Summary

As there is no specific quantitative data available for this compound degradation, the following table is a template for researchers to summarize their findings from stability studies. This will allow for easy comparison of degradation rates under various stress conditions.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundAppearance of Degradation Products (Peak Area %)
Acid Hydrolysis (0.1 N HCl)24 hours60
Base Hydrolysis (0.1 N NaOH)24 hours60
Oxidation (3% H₂O₂)24 hours25
Thermal Degradation7 days80
Photodegradation (ICH Q1B)1.2 million lux hours25

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature (25°C) for 24 hours.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a vial and heat it in an oven at 80°C for 7 days.

    • Dissolve the heat-treated solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique like HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of accurately quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often a good starting point for macrolides.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time. A typical gradient might be: 0 min (10% B), 20 min (90% B), 25 min (90% B), 26 min (10% B), 30 min (10% B). The flow rate is typically set to 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

    • Specificity: Analyze the samples from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the this compound peak.

    • Linearity, Accuracy, and Precision: These parameters should be evaluated by analyzing a series of known concentrations of this compound.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of this compound Chloramultilide_B This compound (Macrolide Core) Hydrolysis_Product Hydrolyzed Product (Opened Lactone Ring) Chloramultilide_B->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Product (e.g., N-oxide) Chloramultilide_B->Oxidation_Product Oxidation

Caption: Hypothetical degradation of a macrolide.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze via Stability-Indicating Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Forced degradation study workflow.

cluster_troubleshooting Troubleshooting Degradation Issues issue Issue: Loss of Potency or Appearance of New Peaks check_storage Review Storage Conditions (Temp, Light, Moisture) issue->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_handling Review Experimental Handling & Solvents check_storage->check_handling No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage resolved Issue Resolved correct_storage->resolved protocol_issue Potential Protocol Stressors Identified check_handling->protocol_issue Yes check_method Verify Analytical Method is Stability-Indicating check_handling->check_method No modify_protocol Modify Protocol to Minimize Stress protocol_issue->modify_protocol modify_protocol->resolved validate_method Develop/Validate a Stability-Indicating Method check_method->validate_method No validate_method->resolved

Caption: Logical troubleshooting workflow.

References

Technical Support Center: Refining Bioassay Conditions for Consistent Chloramultilide B Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Chloramultilide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known bioactivity?

A1: this compound is a lindenane-type sesquiterpenoid dimer, a class of natural products known for a variety of biological activities. Published research has highlighted its potential as an anti-inflammatory agent. Lindenane sesquiterpenoid dimers have been shown to inhibit the Toll-Like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[1] Specifically, related compounds have been demonstrated to mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages.[1]

Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound against fungal strains. What are the potential causes?

A2: High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure you are using a standardized inoculum preparation method, such as adjusting to a 0.5 McFarland standard.

  • Compound Stability and Solubility: this compound, like many sesquiterpenoid dimers, may have limited solubility in aqueous media. Ensure your stock solution in DMSO is fully dissolved before preparing serial dilutions. Precipitation of the compound in the assay wells will lead to inaccurate results.

  • Endpoint Reading: Subjectivity in visual endpoint reading can introduce variability. Consider using a spectrophotometer to measure optical density for a more objective determination of growth inhibition.

  • Media and Reagents: The quality and consistency of your culture medium and other reagents are critical. Prepare fresh media and solutions to rule out contamination or degradation.

Q3: My cytotoxicity assays with this compound show inconsistent IC50 values. What should I troubleshoot?

A3: Inconsistent IC50 values in cytotoxicity assays can arise from several experimental variables:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to cytotoxic agents.

  • Compound Precipitation: As with MIC assays, ensure this compound remains in solution at the tested concentrations. Visually inspect your assay plates for any signs of precipitation.

  • Incubation Time: The duration of exposure to the compound can significantly impact the IC50 value. Standardize the incubation time across all experiments.

  • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Ensure you are using the most appropriate assay for your experimental question and that the assay window (the difference between positive and negative controls) is sufficient.

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and other lindenane sesquiterpenoid dimers. It is important to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium. The final DMSO concentration in the assay should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q5: How should I store this compound stock solutions?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium

Symptoms:

  • Visible precipitate in the stock solution or in the wells of the assay plate.

  • Inconsistent or unexpectedly low bioactivity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Dissolution of Stock Solution Ensure the this compound powder is completely dissolved in 100% DMSO before making further dilutions. Gentle warming (to 37°C) and vortexing may aid dissolution.
Precipitation Upon Dilution in Aqueous Medium When diluting the DMSO stock in culture medium, add the stock solution to the medium slowly while gently vortexing the medium. This helps to prevent rapid changes in solvent polarity that can cause precipitation.
Concentration Exceeds Solubility Limit Determine the solubility limit of this compound in your specific culture medium. If you are working above this limit, consider using a co-solvent, although this may impact cellular responses and should be carefully controlled for.
Interaction with Media Components Some components of culture media, such as proteins in serum, can interact with and reduce the effective concentration of the compound. Consider using serum-free medium for the duration of the compound exposure if compatible with your cell line.
Issue 2: Inconsistent Antifungal Activity (MIC Assay)

Symptoms:

  • Wide variation in MIC values across replicate plates or experiments.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inoculum Variability Standardize your inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard. Ensure the final inoculum concentration in the wells is consistent.
Subjective Endpoint Reading Use a microplate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) to quantify fungal growth. Define the MIC as the lowest concentration that inhibits growth by a specific percentage (e.g., ≥50%) compared to the drug-free control.
Edge Effects in Microplates To minimize evaporation from the outer wells of the microplate, which can concentrate the compound and affect fungal growth, fill the outer wells with sterile water or media without cells or compound.
Fungal Strain Viability Ensure you are using a fresh and viable fungal culture for each experiment. Sub-culturing the fungus multiple times can lead to changes in its susceptibility profile.
Issue 3: Variable Cytotoxicity Results (IC50 Determination)

Symptoms:

  • Significant differences in IC50 values between experiments.

  • Poor reproducibility of dose-response curves.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Cell Health and Density Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Perform a cell count and viability assessment (e.g., with trypan blue) before seeding to ensure consistency. Optimize the cell seeding density to ensure a robust assay window.
Assay Interference Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., by having inherent color or fluorescence). Run appropriate controls, such as compound-only wells, to check for interference.
Incorrect Incubation Time The optimal incubation time for observing a cytotoxic effect can vary depending on the cell line and the compound's mechanism of action. Perform a time-course experiment to determine the optimal endpoint.
DMSO Cytotoxicity At higher concentrations, DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that can be generated from bioassays with this compound and similar compounds. Note that specific values will vary depending on the experimental conditions.

Table 1: Illustrative Antifungal Activity of a Lindenane Sesquiterpenoid Dimer

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans8
Cryptococcus neoformans16
Aspergillus fumigatus32

Table 2: Illustrative Cytotoxicity of a Lindenane Sesquiterpenoid Dimer against Cancer Cell Lines

Cell LineIC50 (µM) after 48h exposure
A549 (Human Lung Carcinoma)15.2
HCT116 (Human Colon Carcinoma)9.8
MCF-7 (Human Breast Adenocarcinoma)12.5

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • From a fresh culture, suspend several fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

  • Assay Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at 600 nm with a microplate reader.

Cytotoxicity Testing: MTT Assay

This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by viable cells.[2][3][4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently mix the plate on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity Testing: LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6][7][8][9]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Absorbance Reading:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes transcribes Chloramultilide_B This compound Chloramultilide_B->MyD88 inhibits

Caption: Proposed inhibitory mechanism of this compound on the TLR4/MyD88 signaling pathway.

Antifungal_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_to_plate Add Inoculum and Compound to 96-well Plate prep_inoculum->add_to_plate prep_compound->add_to_plate incubate Incubate at 35°C for 24-48h add_to_plate->incubate read_results Read MIC (Visually or Spectrophotometer) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound (Serial Dilutions) seed_cells->add_compound incubate Incubate for Desired Time (e.g., 48h) add_compound->incubate assay Perform Viability Assay (MTT or LDH) incubate->assay read_plate Read Absorbance assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

References

Validation & Comparative

A Comparative Analysis of Chloramultilide B and Macrolide Antibiotics: Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Chloramultilide B, a naturally derived lindenane sesquiterpenoid dimer, and the well-established macrolide class of antibiotics. While both exhibit antimicrobial properties, they belong to distinct chemical classes and demonstrate different spectra of activity. This document summarizes their known activities, presents available quantitative data, and details the experimental protocols for assessing their efficacy.

Introduction: Distinct Chemical Classes with Diverse Activities

This compound is a sesquiterpenoid dimer isolated from Chloranthus serratus. It is classified as a lindenane dimer, a group of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal properties. In contrast, macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Commonly used macrolides include erythromycin, azithromycin, and clarithromycin (B1669154), which are primarily used to treat bacterial infections by inhibiting protein synthesis.[1][2]

This guide will focus on the known antifungal activity of this compound and the well-documented antibacterial activity of macrolide antibiotics, providing a comparative overview for researchers exploring novel antimicrobial agents.

Quantitative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for this compound against fungal pathogens and for representative macrolide antibiotics against common bacterial pathogens.

Table 1: Antifungal Activity of this compound

CompoundFungal SpeciesMIC (µM)
This compoundCandida albicans0.068
This compoundCandida parapsilosis0.068

Data sourced from MedchemExpress. The original research publication with detailed experimental conditions was not available in the search results.

Table 2: Antibacterial Activity of Representative Macrolide Antibiotics

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Erythromycin Streptococcus pneumoniae≤0.015 - >1280.030.25
Haemophilus influenzae0.25 - >12848
Staphylococcus aureus≤0.06 - >1280.5>128
Azithromycin Streptococcus pneumoniae≤0.015 - >1280.060.5
Haemophilus influenzae≤0.015 - >12812
Staphylococcus aureus≤0.12 - >1281>128
Clarithromycin Streptococcus pneumoniae≤0.015 - >1280.030.25
Haemophilus influenzae0.03 - >12848
Staphylococcus aureus≤0.03 - >1280.25>128

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data is compiled from various antimicrobial surveillance studies.

Mechanism of Action

The antimicrobial mechanisms of this compound and macrolide antibiotics are fundamentally different, reflecting their distinct chemical structures and evolutionary origins.

This compound: The precise mechanism of action for the antifungal activity of this compound has not been extensively elucidated in the available literature. As a lindenane sesquiterpenoid dimer, its activity may stem from interactions with the fungal cell membrane, disruption of key enzymatic processes, or other cellular targets. Further research is required to fully understand its mode of action.

Macrolide Antibiotics: Macrolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule and various ribosomal proteins.[3] This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[3] This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Inhibition 50S->Inhibition Blocks Exit Tunnel 30S 30S Subunit Macrolide Macrolide Antibiotic Macrolide->50S Binds to 23S rRNA mRNA mRNA mRNA->30S Binds tRNA tRNA-Amino Acid tRNA->50S Delivers Amino Acid Protein_Chain Growing Polypeptide Chain Protein_Chain->Inhibition Inhibition->Protein_Chain Dissociation

Caption: Mechanism of action of macrolide antibiotics.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial agents. These protocols are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing (Broth Microdilution)

This method is suitable for determining the MIC of compounds like this compound against yeast species such as Candida albicans.

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in sterile distilled water or saline to create a working stock.

  • Preparation of Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock solution in RPMI-1640 medium.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is standard for determining the MIC of macrolide antibiotics against bacteria like Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.

  • Preparation of Antibiotic Stock Solution:

    • Prepare stock solutions of erythromycin, azithromycin, or clarithromycin according to CLSI guidelines. This may involve dissolving the antibiotic powder in a specific solvent and then diluting it in sterile water.

  • Preparation of Inoculum:

    • Culture the bacterial isolate on an appropriate agar medium (e.g., Mueller-Hinton agar, blood agar for fastidious organisms) at 35°C for 18-24 hours.

    • Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For fastidious organisms, specialized media like Haemophilus Test Medium (HTM) for H. influenzae should be used.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the macrolide antibiotic stock solution in the appropriate broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for organisms like S. pneumoniae).

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare Antimicrobial Stock Solution Dilution Serial Dilution of Antimicrobial in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubation Incubate at 35-37°C for 16-48 hours Controls->Incubation Reading Read Results Incubation->Reading MIC Determine MIC Reading->MIC

Caption: General workflow for MIC determination.

Conclusion

This compound and macrolide antibiotics represent two distinct classes of antimicrobial compounds with different chemical structures, mechanisms of action, and primary spectra of activity. This compound, a lindenane sesquiterpenoid dimer, has demonstrated notable antifungal activity, particularly against Candida species. Macrolides, on the other hand, are well-established antibacterial agents that inhibit protein synthesis in a broad range of bacteria.

For researchers in drug discovery and development, this comparison highlights the importance of exploring diverse natural product scaffolds like the lindenane dimers for novel antimicrobial leads. While this compound's potential as an antibacterial agent remains to be fully investigated, its known antifungal properties warrant further study. The established methodologies for antimicrobial susceptibility testing provide a robust framework for evaluating the efficacy of such novel compounds against a wide array of microbial pathogens. Future research should focus on elucidating the precise mechanism of action of this compound and exploring its potential synergistic effects with existing antimicrobial agents.

References

Unraveling Cytotoxicity: A Comparative Analysis of Chloramultilide B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the cytotoxic properties of Chloramultilide B and the well-established anticancer drug paclitaxel (B517696) is currently hampered by a lack of publicly available data on the anticancer activity of this compound. While extensive research documents the cytotoxic mechanisms and efficacy of paclitaxel against various cancer cell lines, similar studies on this compound are not readily found in the scientific literature.

Initial investigations into this compound have highlighted its potent antifungal properties, demonstrating inhibitory activity against pathogenic yeasts such as Candida albicans and Candida parapsilosis. However, its potential as a cytotoxic agent against human cancer cells remains largely unexplored in published research.

This guide, therefore, will focus on providing a comprehensive overview of the established cytotoxic profile of paclitaxel, including its mechanism of action, quantitative cytotoxicity data against representative cancer cell lines, and detailed experimental protocols. This information will serve as a benchmark for any future studies investigating the potential anticancer effects of this compound.

Paclitaxel: A Microtubule-Stabilizing Antineoplastic Agent

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of the microtubule network disrupts the normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Below is a diagram illustrating the signaling pathway of paclitaxel-induced apoptosis.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubules->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Quantitative Cytotoxicity of Paclitaxel

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeExposure Time (hours)IC50 (nM)
HeLa Cervical Cancer485 - 10
MCF-7 Breast Cancer482 - 8
A549 Lung Cancer7210 - 20

Note: These values are approximate and can vary between different studies and experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

The following outlines a general workflow for determining the cytotoxicity of a compound like paclitaxel using a cell-based assay.

Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Add_Drug Add Paclitaxel at Varying Concentrations Seed_Cells->Add_Drug Incubate Incubate for Specified Duration (e.g., 48h) Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan (B1609692) Formation Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology: MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of paclitaxel. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the drug to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

Conclusion and Future Directions

While a direct comparison of the cytotoxicity of this compound and paclitaxel is not currently possible due to the absence of relevant data for this compound, this guide provides a solid foundation for such future investigations. The established cytotoxic profile of paclitaxel, along with the detailed experimental protocols, can be utilized as a standard for evaluating the potential anticancer properties of this compound. Further research is warranted to explore the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potential as a novel therapeutic agent.

Validating the molecular target of Chloramultilide B in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

To effectively validate the molecular target of a compound like Chloramultilide B in cancer cells, a multi-faceted approach is required, incorporating both established and cutting-edge experimental techniques. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and interpret target validation studies. Given that "this compound" does not appear in publicly available scientific literature, we will proceed by outlining a comprehensive strategy using a hypothetical novel anti-cancer agent, which we will refer to as "Compound X," to illustrate the necessary comparisons and experimental designs.

Comparative Analysis of Target Engagement and Efficacy

A crucial aspect of validating a molecular target is to compare the activity of the primary compound with other known inhibitors of the putative target or pathway. This comparative analysis provides context for the compound's potency and specificity.

Compound Target(s) Cell Line IC50 (nM) Binding Affinity (Kd, nM) Notes
Compound X Putative Target AMDA-MB-23115085Novel agent with unknown specificity.
Inhibitor 1 Target AMDA-MB-2315020Known potent and selective inhibitor of Target A.
Inhibitor 2 Target B (Downstream)MDA-MB-231200150Inhibitor of a downstream effector in the same pathway.
Doxorubicin DNA Topoisomerase IIMDA-MB-231500N/ABroad-spectrum cytotoxic agent (Control).

Experimental Protocols for Target Validation

Detailed methodologies are essential for the reproducibility and validation of findings. Below are key experimental protocols.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess direct target engagement in a cellular environment.

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and wash the cells with PBS.

  • Compound Treatment: Resuspend cells in PBS containing either Compound X (at various concentrations) or a vehicle control. Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the putative target protein. Target engagement by Compound X will result in thermal stabilization of the protein at higher temperatures compared to the vehicle control.

Affinity Chromatography and Mass Spectrometry

This method identifies proteins that directly bind to the compound.

  • Matrix Preparation: Immobilize Compound X onto a solid support (e.g., sepharose beads) through a linker.

  • Cell Lysate Preparation: Prepare a total protein lysate from the cancer cell line of interest.

  • Affinity Pull-Down: Incubate the cell lysate with the Compound X-conjugated beads. As a control, incubate the lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a high-salt buffer or by competing with free Compound X.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).

Kinase Activity Assay (if the target is a kinase)

This assay measures the effect of the compound on the enzymatic activity of the target kinase.

  • Reagents: Recombinant purified target kinase, substrate peptide, ATP, and Compound X.

  • Reaction Setup: Set up reactions containing the kinase, substrate, and varying concentrations of Compound X in a kinase buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay (Promega) or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the kinase activity against the concentration of Compound X to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

cluster_0 Signaling Pathway of Putative Target A Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target A Target A Receptor->Target A Downstream Effector Downstream Effector Target A->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation Compound X Compound X Compound X->Target A Inhibition

Caption: Putative signaling cascade involving Target A and its inhibition by Compound X.

cluster_1 Target Validation Workflow A Treat Cells with Compound X B Thermal Challenge A->B F Affinity Chromatography A->F C Cell Lysis B->C D Centrifugation C->D E Western Blot / MS D->E I Validate Target E->I G Mass Spectrometry F->G G->I H Kinase Assay H->I

Caption: Experimental workflow for validating the molecular target of Compound X.

cluster_2 Comparative Logic for Target Validation CompoundX Compound X Potency: Moderate Specificity: Unknown TargetA Target A CompoundX->TargetA Direct Binding? Inhibitor1 Inhibitor 1 Potency: High Specificity: High Inhibitor1->TargetA Direct Binding (Confirmed) Inhibitor2 Inhibitor 2 Potency: Low Specificity: High (Downstream) TargetA->Inhibitor2 Indirect Effect

A Comparative Guide to the Structure-Activity Relationship of Pleuromutilin Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pleuromutilin (B8085454) and its derivatives represent a vital class of antibiotics targeting bacterial protein synthesis, exhibiting potent activity primarily against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This guide focuses on the structure-activity relationship (SAR) of pleuromutilin analogs, with a particular emphasis on modifications at the C-14 side chain, which have been a focal point of drug development to enhance antibacterial potency and overcome resistance.[1][4] It is important to distinguish the pleuromutilin class from Chloramultilide B, which is a lindenane dimer isolated from Chloranthus serratus and noted for its antifungal properties.[5] The unique mechanism of action of pleuromutilins, which involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC), provides a low potential for cross-resistance with other antibiotic classes.[1][4][6]

Core Structure and Modification Hotspot

The core tricyclic structure of pleuromutilin is the foundation of its antibacterial activity, with the C-14 side chain being the primary site for chemical modification to improve pharmacokinetic and pharmacodynamic properties.[1][4]

cluster_0 Pleuromutilin Core cluster_1 C-14 Side Chain Modifications Pleuromutilin_Core Modifications Introduction of: - Heterocyclic rings - Benzimidazoles - Phenol (B47542) linkers - Pyrazolo[3,4-d]pyrimidine Pleuromutilin_Core->Modifications Modification Site

Caption: General structure of pleuromutilin highlighting the C-14 side chain as the key site for analog synthesis.

Comparative Antibacterial Activity of Pleuromutilin Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various pleuromutilin analogs against key bacterial strains. The modifications primarily target the C-14 side chain.

Analog Modification at C-14 Bacterial Strain MIC (µg/mL) Reference Compound (Tiamulin) MIC (µg/mL)
Compound 58 Benzimidazole moietyMRSA ATCC 433000.06250.5
PL-W 4-fluorophenyl group at C21MRSA0.031250.5
Compound a4 Phenol linkerMRSA0.03125Not specified
Compound b4 Phenol linkerMRSANot specifiedNot specified
Compound 3a Pyrimidine ringS. aureus, MRSA, MRSE, VRE0.0625–2Not specified
Compound 3b Pyrimidine ringS. aureus, MRSA, MRSE, VRE0.0625–2Not specified
Compound 3f Pyrimidine ringS. aureus, MRSA, MRSE, VRE0.0625–2Not specified

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

In Vitro Antibacterial Activity Assay (Broth Dilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized pleuromutilin derivatives are commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

start Prepare serial dilutions of test compounds in Mueller-Hinton broth inoculate Inoculate with bacterial suspension to a final concentration of 5 x 10^5 CFU/mL start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC as the lowest concentration with no visible bacterial growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Tiamulin is often used as a reference control.[4][6]

Cytotoxicity Assay

To assess the safety profile of the novel analogs, cytotoxicity is typically evaluated against a mammalian cell line, such as RAW 264.7 macrophages.

Protocol:

  • Cell Culture: RAW 264.7 cells are seeded in 96-well plates and cultured until they adhere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength to determine the percentage of viable cells compared to an untreated control. For instance, compound 58 showed no obvious cytotoxic effect on RAW 264.7 cells at a concentration of 8 µg/mL.[6]

Structure-Activity Relationship Insights

The accumulated data from various studies reveal key insights into the SAR of pleuromutilin analogs:

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as benzimidazoles and pyrimidines, at the C-14 side chain can significantly enhance antibacterial activity against resistant strains like MRSA.[4][6]

  • Aromatic Moieties: The addition of groups like a 4-fluorophenyl group at the C21 position has been shown to yield compounds with very low MIC values against MRSA.[2]

  • Linker Groups: The use of phenol linkers in the C-14 side chain has also led to the development of potent antibacterial agents.[3]

  • Hydrophilicity: The hydrophilicity of the side chain appears to correlate with biological activity, suggesting that balancing lipophilicity and hydrophilicity is crucial for optimal efficacy.[4]

A Design & Synthesize Analogs (Modify C-14 Side Chain) B In Vitro Antibacterial Screening (MIC Determination) A->B C Cytotoxicity & Safety Profiling B->C F SAR Analysis & Further Optimization B->F D Identify Lead Compounds with High Potency & Low Toxicity C->D E In Vivo Efficacy Studies (e.g., Mouse Infection Models) D->E E->F

Caption: General workflow for the structure-activity relationship (SAR) studies of pleuromutilin analogs.

Conclusion

The modification of the C-14 side chain of the pleuromutilin core is a highly effective strategy for developing novel antibacterial agents with potent activity against drug-resistant Gram-positive bacteria. The introduction of diverse chemical moieties, including heterocyclic and aromatic groups, has led to the identification of several promising candidates with significantly improved potency compared to earlier-generation pleuromutilins like tiamulin. Future research will likely continue to explore novel substitutions at this position to further optimize the antibacterial spectrum, pharmacokinetic properties, and safety profiles of this important class of antibiotics.

References

Biological activity comparison of synthetic vs natural Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic vs. Natural Chloramultilide B: Unraveling the Biological Activity

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparison guide on the biological activity of synthetic versus natural this compound. This guide provides a comprehensive overview of the available data, highlighting the current state of research on this potent natural product. To date, a total synthesis of this compound has not been reported in peer-reviewed literature. Consequently, a direct comparative study of the biological activities of a synthetic version against the natural product is not yet possible. This guide therefore focuses on the known biological activity of natural this compound, presenting the data in a clear and accessible format for researchers, scientists, and drug development professionals.

This compound, a lindenane-type sesquiterpenoid dimer, is a natural product isolated from the plant Chloranthus serratus. It has garnered interest in the scientific community for its notable antifungal properties. This guide synthesizes the existing data on its biological activity and provides detailed experimental protocols for the assays used to determine its efficacy.

Biological Activity of Natural this compound

The primary reported biological activity of natural this compound is its antifungal efficacy. Specifically, it has shown potent activity against pathogenic yeasts Candida albicans and Candida parapsilosis.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The reported MIC value for natural this compound against both Candida albicans and C. parapsilosis is presented in the table below.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Natural this compoundCandida albicans0.068 µM
Natural this compoundCandida parapsilosis0.068 µM

Table 1: Antifungal Activity of Natural this compound

Experimental Protocols

To aid researchers in replicating and building upon existing findings, the following is a detailed methodology for the antifungal susceptibility testing of yeast.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Preparation of Inoculum:

  • Yeast isolates (Candida albicans, Candida parapsilosis) are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

  • The inoculum is then diluted 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent:

  • A stock solution of natural this compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Incubation:

  • 100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control (drug-free well).

  • The inhibition is determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Logical Workflow for Antifungal Activity Determination

The process of determining the antifungal activity of a compound like this compound follows a standardized workflow to ensure reproducibility and accuracy of the results.

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum Incubation Incubate Microtiter Plate Inoculum->Incubation Compound Prepare Serial Dilutions of this compound Compound->Incubation Measurement Measure Fungal Growth Incubation->Measurement MIC Determine MIC Value Measurement->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Outlook

The potent antifungal activity of natural this compound makes it an attractive lead compound for the development of new antifungal drugs. The future total synthesis of this compound will be a critical step forward, enabling several key areas of research:

  • Confirmation of Absolute Stereochemistry: A total synthesis will definitively confirm the absolute stereochemistry of the natural product.

  • Structure-Activity Relationship (SAR) Studies: Access to a synthetic route will allow for the creation of analogs, facilitating SAR studies to identify the key structural features responsible for its antifungal activity. This knowledge can guide the design of more potent and selective antifungal agents.

  • Mechanism of Action Studies: Sufficient quantities of synthetic this compound will enable in-depth studies to elucidate its mechanism of action against fungal pathogens.

  • Preclinical Development: A scalable synthetic route is a prerequisite for producing the quantities of the compound needed for preclinical and, eventually, clinical development.

The successful synthesis of this compound will undoubtedly open new avenues for antifungal drug discovery and development. Researchers are encouraged to pursue the total synthesis of this promising natural product to unlock its full therapeutic potential.

Efficacy of Chloramultilide B Across Different Tumor Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific data on the efficacy of Chloramultilide B against any tumor cell lines. While this comparison guide was intended to provide a detailed analysis of this compound's performance against various cancer cell lines and in relation to other anti-cancer agents, extensive database searches have not yielded any studies investigating its cytotoxic or anti-proliferative effects in a cancer context.

This compound is a known lindenane dimer that can be isolated from the plant Chloranthus serratus.[1] The existing research primarily focuses on its potent antifungal properties. Specifically, this compound has demonstrated inhibitory activity against Candida albicans and Candida parapsilosis, with a reported Minimum Inhibitory Concentration (MIC) value of 0.068 μM.[1]

Due to the absence of data on its anti-cancer activity, a comparative guide on the efficacy of this compound across different tumor cell lines cannot be constructed at this time. This includes the inability to provide:

  • Quantitative Data Tables: No IC50 or EC50 values for this compound in any cancer cell lines have been published.

  • Experimental Protocols: Methodologies for assessing its anti-cancer effects are not available as no such experiments have been documented in the scientific literature.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound in cancer cells, including any affected signaling pathways, remains uninvestigated.

Future Research Directions

The potent bioactivity of this compound in the antifungal domain suggests that it could be a candidate for future investigation into its potential anti-cancer properties. Researchers in drug discovery and development may consider exploring the following:

  • Initial Cytotoxicity Screening: Testing this compound against a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its general cytotoxic or cytostatic effects.

  • Mechanism of Action Studies: If cytotoxic activity is observed, further experiments would be necessary to elucidate the underlying molecular mechanisms and identify the signaling pathways it may modulate.

  • Comparative Studies: Should initial screenings prove promising, its efficacy could then be compared with established chemotherapeutic agents or other investigational compounds.

This document will be updated if and when research on the anti-cancer efficacy of this compound becomes available. For now, the scientific community's understanding of this natural product is limited to its antifungal capabilities.

References

No Evidence of Anticancer Activity Found for Chloramultilide B

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of scientific literature and databases have revealed no evidence of anticancer properties associated with the compound Chloramultilide B. Instead, available information indicates that this compound is a natural product with established antifungal activity. Therefore, a comparison guide cross-validating its anticancer effects cannot be generated at this time.

This compound is identified as a lindenane-type sesquiterpenoid dimer that can be isolated from the plant Chloranthus serratus. Research has demonstrated its inhibitory effects against fungal pathogens, specifically Candida albicans and Candida parapsilosis. One supplier of chemical reagents for research notes its minimum inhibitory concentration (MIC) value against these fungi is 0.068 μM.

The user's request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams related to anticancer effects, cannot be fulfilled due to the absence of primary research on this topic. The core premise of the request—that this compound possesses anticancer activity—is not supported by the available scientific literature.

Further investigation into compounds with similar names or from the same plant source did not yield any information linking this compound to cancer research. The scientific community has primarily focused on its properties as an antifungal agent.

For researchers, scientists, and drug development professionals interested in anticancer agents, it is recommended to focus on compounds with demonstrated and documented anticancer activity. Should future research establish any anticancer effects for this compound, a comparative analysis could then be undertaken. At present, no such data exists to create the requested guide.

Comparative Analysis of Chloramultilide B and Dexamethasone: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of Chloramultilide B, a naturally derived lindenane dimer with known antifungal properties, and Dexamethasone (B1670325), a well-established synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects, which has also demonstrated antifungal activity. This comparison aims to elucidate their distinct and potentially overlapping molecular pathways, supported by experimental data and detailed methodologies.

I. Overview of Compounds

This compound is a sesquiterpenoid dimer isolated from Chloranthus serratus. While its antifungal activity against pathogenic yeasts such as Candida albicans is recognized, the precise molecular mechanism underlying this effect is still under investigation. However, extensive research on related lindenane dimers strongly suggests a potent anti-inflammatory mechanism.

Dexamethasone is a synthetic glucocorticoid that has been in clinical use for decades.[1][2] Its primary mechanism of action involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR), leading to profound anti-inflammatory and immunosuppressive responses.[3][4][5] Recent studies have also highlighted its direct antifungal effects.[6][7][8]

II. Comparative Mechanism of Action

The following sections detail the known and proposed mechanisms of action for both compounds, focusing on their anti-inflammatory and antifungal properties.

Anti-inflammatory Mechanism

Lindenane sesquiterpene dimers, the class of compounds to which this compound belongs, have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[9][10][11] Dexamethasone, on the other hand, acts through a well-defined genomic and non-genomic pathway involving the glucocorticoid receptor.[3][4]

Table 1: Comparison of Anti-inflammatory Mechanisms

FeatureThis compound (Lindenane Dimers)Dexamethasone
Primary Target Toll-like Receptor (TLR) signaling pathway, NLRP3 inflammasome[9][12]Glucocorticoid Receptor (GR)[3][4]
Signaling Pathway Inhibition - MyD88-dependent and TRIF-dependent pathways- NF-κB and MAPK (JNK, ERK, p38) phosphorylation[9]- Inhibition of NF-κB and AP-1 transcription factors- Upregulation of anti-inflammatory genes (e.g., Annexin A1)[3][4]
Downstream Effects - Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)- Reduced nitric oxide (NO) production[9][11]- Broad suppression of pro-inflammatory cytokine and chemokine production- Reduced immune cell trafficking and function[3][5]
IC50 Values (NO production) 10.7 - 19.8 µM (for related lindenane dimers)[11]Not typically measured for this specific endpoint; efficacy is demonstrated through broader anti-inflammatory assays.

Signaling Pathway Diagrams

Chloramultilide_B_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK IKK TAK1->IKK MAPK MAPK (JNK, ERK, p38) TAK1->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc MAPK->NFκB_nuc ChloramultilideB This compound ChloramultilideB->TAK1 ChloramultilideB->IKK Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory pathway of this compound.

Dexamethasone_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_nuc Dex-GR Complex Dex_GR->Dex_GR_nuc NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc GRE Glucocorticoid Response Element (GRE) Dex_GR_nuc->GRE Dex_GR_nuc->NFκB_nuc Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->Anti_inflammatory_Genes Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes

Caption: Anti-inflammatory pathway of Dexamethasone.

Antifungal Mechanism

The antifungal mechanism of this compound has not been explicitly elucidated. However, based on common antifungal drug actions, a hypothetical mechanism could involve the disruption of the fungal cell membrane or inhibition of key fungal enzymes. Dexamethasone's antifungal activity has been linked to the induction of oxidative stress and apoptosis-like cell death in fungi.[6][8]

Table 2: Comparison of Antifungal Mechanisms (Hypothetical for this compound)

FeatureThis compound (Hypothetical)Dexamethasone
Proposed Target Fungal cell membrane integrity or essential fungal enzymes (e.g., those involved in ergosterol (B1671047) biosynthesis)Fungal cell membrane, mitochondria[6][8]
Proposed Mechanism - Increased membrane permeability leading to leakage of cellular contents.- Inhibition of ergosterol synthesis, compromising membrane function.- Increased generation of reactive oxygen species (ROS).- Mitochondrial depolarization.- Loss of membrane integrity and externalization of phosphatidylserine.[6][8]
Downstream Effects Fungal cell death or growth inhibition.Apoptosis-like cell death, inhibition of hyphal formation.[6]
MIC against C. albicans 0.068 µM31.25 to 500 µg/ml[7]

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Candida albicans) MIC_Assay Broth Microdilution Assay (Determine MIC) Fungal_Culture->MIC_Assay Compound_Prep Compound Preparation (this compound & Dexamethasone) Compound_Prep->MIC_Assay ROS_Assay ROS Production Assay (Flow Cytometry) MIC_Assay->ROS_Assay Membrane_Assay Membrane Integrity Assay (e.g., Propidium Iodide Staining) MIC_Assay->Membrane_Assay Data_Table Quantitative Data (MIC, %ROS, %PI positive) ROS_Assay->Data_Table Membrane_Assay->Data_Table Pathway_Analysis Mechanism of Action Elucidation Data_Table->Pathway_Analysis

Caption: General workflow for assessing antifungal activity.

III. Experimental Protocols

The following are summarized protocols for key experiments used to determine the anti-inflammatory and antifungal activities of compounds like this compound and Dexamethasone.

A. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

B. In Vitro Antifungal Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[14]

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

C. Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS in fungal cells upon treatment with the test compound.

  • Fungal Cell Preparation: Culture fungal cells to the mid-logarithmic phase.

  • Treatment: Treat the fungal cells with the test compound at its MIC or sub-MIC for a defined period.

  • Staining: Add a fluorescent probe sensitive to ROS (e.g., DCFH-DA) to the cell suspension and incubate.

  • Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of ROS-positive cells or the mean fluorescence intensity to determine the extent of oxidative stress.

IV. Conclusion

This compound and Dexamethasone represent two distinct classes of molecules with potent biological activities. While Dexamethasone's anti-inflammatory and immunosuppressive mechanisms are well-characterized and mediated by the glucocorticoid receptor, the anti-inflammatory action of lindenane dimers like this compound appears to be directed towards the TLR and NLRP3 inflammasome signaling pathways.

In the context of antifungal activity, Dexamethasone has been shown to induce fungal cell death through oxidative stress. The precise antifungal mechanism of this compound remains an area for further investigation, with potential mechanisms including cell membrane disruption or enzymatic inhibition. The comparative data presented in this guide provide a framework for researchers to explore the therapeutic potential of these and related compounds. Further studies are warranted to fully elucidate the molecular targets and signaling pathways of this compound's antifungal action.

References

Head-to-Head Study: A Comparative Analysis of Chloramultilide B and the Clinical Candidate Fosmanogepix

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the exploration of both natural products and targeted synthetic compounds is crucial for identifying new therapeutic agents. This guide provides a head-to-head comparison of Chloramultilide B, a natural sesquiterpenoid dimer, and Fosmanogepix, a first-in-class clinical candidate, offering insights into their antifungal potential for researchers, scientists, and drug development professionals.

Executive Summary

This comparison guide delves into the available preclinical data for this compound and the extensive clinical and preclinical data for Fosmanogepix. While direct head-to-head studies are not available in the current literature, this guide compiles and contrasts existing data on their mechanism of action, in vitro activity, and cytotoxicity to provide a comprehensive overview for the scientific community. Fosmanogepix emerges as a promising clinical candidate with a well-defined mechanism of action and a robust dataset supporting its development. Data on this compound is more limited, highlighting the need for further investigation into its potential as an antifungal lead compound.

Data Presentation

In Vitro Antifungal Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Fosmanogepix against various fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Manogepix (Active Moiety of Fosmanogepix) MIC (µg/mL)
Candida albicans0.0350.008 - 0.03
Candida parapsilosis0.0350.008 - 0.03
Candida aurisData not available0.004 - 0.06
Candida glabrataData not available0.002 - 0.03
Aspergillus fumigatusData not available0.016 - 0.06
Aspergillus flavusData not available0.016

Note: Data for this compound is limited to a single study, while data for Manogepix is derived from multiple comprehensive studies.

Cytotoxicity Data

Evaluating the cytotoxicity of a potential antifungal agent against mammalian cells is a critical step in drug development. The following table presents the available cytotoxicity data (IC50 values) for this compound and Fosmanogepix. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Cell LineThis compound IC50 (µM)Fosmanogepix IC50 (µM)
Human Cancer Cell LinesData on related lindenane dimers show IC50 values ranging from 0.15 to 7.22 µM against various cancer cell lines. Specific data for this compound is not available.Data not available in the public domain. However, it is reported to be highly selective for the fungal target over its human homologue.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for Manogepix were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In this method, serial dilutions of the antifungal agent are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal isolate is added to each well, and the plates are incubated under controlled conditions. The MIC is recorded as the lowest concentration of the drug that prevents visible growth of the fungus.

For this compound, a similar broth microdilution method was likely employed, though specific details of the protocol are not extensively published.

Cytotoxicity Assays

Cytotoxicity of lindenane dimers related to this compound was evaluated using various cancer cell lines. A common method for determining IC50 values is the MTT assay or similar colorimetric assays. In these assays, cells are incubated with the test compound at various concentrations. After a defined period, a reagent (e.g., MTT) is added, which is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is measured using a spectrophotometer. The IC50 value is then calculated from the dose-response curve.

Mechanism of Action

This compound

The precise mechanism of action for this compound's antifungal activity has not been elucidated. As a lindenane sesquiterpenoid dimer, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. It is plausible that its antifungal properties may stem from the disruption of fungal cell membrane integrity or interference with essential cellular processes.

Fosmanogepix

Fosmanogepix is a prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix has a novel and well-defined mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for attaching proteins to the fungal cell wall.[1] By inhibiting Gwt1, manogepix disrupts the localization of key cell wall proteins, leading to a weakened cell wall, aberrant morphology, and ultimately, inhibition of fungal growth.[1]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Antifungal Activity cluster_cytotoxicity Cytotoxicity Assay start_mic Fungal Isolate prepare_inoculum Prepare Standardized Inoculum start_mic->prepare_inoculum microtiter_plate Inoculate Microtiter Plate prepare_inoculum->microtiter_plate serial_dilution Serial Dilution of Antifungal Agent serial_dilution->microtiter_plate incubation Incubate at 35°C for 24-48h microtiter_plate->incubation read_mic Determine MIC incubation->read_mic start_cyto Mammalian Cell Line cell_seeding Seed Cells in 96-well Plate start_cyto->cell_seeding compound_treatment Treat with Compound (Varying Concentrations) cell_seeding->compound_treatment incubation_cyto Incubate for 48-72h compound_treatment->incubation_cyto viability_assay Perform Viability Assay (e.g., MTT) incubation_cyto->viability_assay read_ic50 Determine IC50 viability_assay->read_ic50

Caption: Experimental workflow for determining MIC and IC50 values.

fosmanogepix_moa cluster_prodrug Systemic Circulation cluster_fungus Fungal Cell Fosmanogepix Fosmanogepix (Prodrug) Manogepix Manogepix (Active Moiety) Fosmanogepix->Manogepix Phosphatases Gwt1 Gwt1 Enzyme GPI GPI Anchor Biosynthesis Gwt1->GPI Inhibition CellWall Fungal Cell Wall Integrity GPI->CellWall Disruption Manogepix_internal->Gwt1 Enters Fungal Cell

Caption: Mechanism of action of Fosmanogepix.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.